molecular formula C18H28N2O2 B3430402 RU5135 CAS No. 83220-72-8

RU5135

Cat. No.: B3430402
CAS No.: 83220-72-8
M. Wt: 304.4 g/mol
InChI Key: LLAKESJIQFAQJA-NJYPJRCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-16-imino-17-azaandrostan-11-one, also known historically as RU5135, is a synthetic steroid recognized in research for its potent neuroactive properties . Unlike endogenous steroids that act on classical intracellular steroid receptors, this compound acts rapidly on membrane-bound receptors to alter neuronal excitability. It functions as a stereoselective and high-affinity antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system . Its mechanism is characterized as being similar to the convulsant alkaloids bicuculline and picrotoxin, effectively blocking the GABA-activated chloride ion channel and producing convulsant or proconvulsant effects . Due to this specific activity, this compound has been a valuable tool in pharmacological and electrophysiological studies for probing the structure and function of the GABAA receptor complex. Research involving this compound has contributed to the understanding of rapid, nongenomic mechanisms by which steroids can modulate central nervous system excitability. This product is intended for research purposes only in laboratory settings. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKESJIQFAQJA-NJYPJRCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000006
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78774-26-2, 83220-72-8
Record name (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78774-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 5135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83220-72-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RU-5135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of RU5135: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetic amidine steroid derivative that functions as a potent, competitive antagonist at two major classes of inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyR). By blocking the action of the endogenous agonists GABA and glycine, respectively, this compound disinhibits neuronal circuits, leading to a convulsant effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and potential downstream consequences on gene expression. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

In the central nervous system (CNS), the delicate balance between excitatory and inhibitory neurotransmission is crucial for normal physiological function. GABA and glycine are the primary inhibitory neurotransmitters, acting on their respective ligand-gated ion channels to increase chloride conductance, hyperpolarize the neuronal membrane, and reduce the likelihood of action potential firing.[1] Pharmacological agents that interfere with these inhibitory systems are valuable tools for studying neuronal circuitry and have potential therapeutic applications.

This compound is a steroid derivative that has been identified as a potent antagonist of both GABAA and glycine receptors.[2][3] Its non-selective antagonist activity at these two key inhibitory receptors makes it a powerful convulsant agent.[4] Understanding the precise mechanism by which this compound exerts its effects is essential for its use as a research tool and for the development of more selective modulators of inhibitory neurotransmission. This guide synthesizes the available data on the mechanism of action of this compound, providing a technical resource for the scientific community.

Molecular Mechanism of Action

Dual Antagonism of Inhibitory Receptors

The primary mechanism of action of this compound is its competitive antagonism of both GABAA and glycine receptors.[2] This dual antagonism is a distinguishing feature of the compound.

  • GABAA Receptor Antagonism: this compound acts as a competitive antagonist at the GABAA receptor, sharing a common site of action with the classical competitive antagonist, bicuculline.[2] This binding site is distinct from the picrotoxin binding site, which is located within the ion channel pore.[2]

  • Glycine Receptor Antagonism: Similarly, this compound competitively antagonizes the glycine receptor, sharing a common binding site with the high-affinity antagonist, strychnine.[2][3]

Binding Affinity and Potency

The potency of this compound as an antagonist has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Target ReceptorAgonist/AnaloguePreparationpA2 ValueReference
GABAA ReceptorMuscimolRat Cuneate Nucleus8.31[2]
Glycine ReceptorGlycineRat Optic Nerve7.67[2]

Signaling Pathways

The binding of this compound to GABAA and glycine receptors competitively inhibits the binding of their respective endogenous agonists. This prevents the opening of the associated chloride ion channels, thereby blocking the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane. The net effect is a reduction in inhibitory postsynaptic potentials (IPSPs), leading to disinhibition of the neuron and an increased likelihood of action potential firing.

Immediate Downstream Effects

The immediate consequence of this compound action is the blockade of chloride influx through GABAA and glycine receptor channels. This prevents the hyperpolarization of the postsynaptic membrane that is the hallmark of inhibitory neurotransmission.

cluster_GABA GABAA Receptor Signaling cluster_Glycine Glycine Receptor Signaling GABA GABA GABA_R GABAA Receptor GABA->GABA_R Binds RU5135_GABA This compound RU5135_GABA->GABA_R Blocks Cl_Influx_GABA Cl- Influx GABA_R->Cl_Influx_GABA Opens Channel Hyperpolarization_GABA Hyperpolarization (Inhibition) Cl_Influx_GABA->Hyperpolarization_GABA Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds RU5135_Glycine This compound RU5135_Glycine->GlyR Blocks Cl_Influx_Glycine Cl- Influx GlyR->Cl_Influx_Glycine Opens Channel Hyperpolarization_Glycine Hyperpolarization (Inhibition) Cl_Influx_Glycine->Hyperpolarization_Glycine

Figure 1: this compound blocks GABA and glycine receptor-mediated signaling.
Potential Downstream Signaling Cascades

While direct studies on the downstream signaling cascades affected by this compound are lacking, antagonism of GABAA and glycine receptors can be expected to influence various intracellular pathways due to the resulting neuronal disinhibition and increased excitability. For instance, studies on other GABAA receptor antagonists have suggested a potential link to the MAPK/ERK signaling pathway.[5] Similarly, blockade of glycine receptors has been shown to impact the TNFR1-NF-κβ pathway.[6]

This compound This compound GABA_R GABAA Receptor This compound->GABA_R Antagonizes GlyR Glycine Receptor This compound->GlyR Antagonizes Disinhibition Neuronal Disinhibition GABA_R->Disinhibition GlyR->Disinhibition Increased_Excitability Increased Neuronal Excitability Disinhibition->Increased_Excitability MAPK_ERK MAPK/ERK Pathway Increased_Excitability->MAPK_ERK Potentially Activates TNFR1_NFkB TNFR1-NF-κβ Pathway Increased_Excitability->TNFR1_NFkB Potentially Activates Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression TNFR1_NFkB->Gene_Expression

Figure 2: Potential downstream signaling consequences of this compound-mediated receptor antagonism.

Effects on Gene Expression

Direct experimental evidence for the effects of this compound on gene expression is not available in the current literature. However, based on the known downstream effects of blocking inhibitory neurotransmission, it is plausible that this compound could indirectly modulate the expression of various genes.

For example, a study investigating the effects of the glycine receptor antagonist strychnine in a model of hyperammonemia demonstrated that blocking glycine receptors led to changes in the expression of several pro-inflammatory and neurotransmission-related genes.[6] Specifically, strychnine treatment was found to prevent the increased expression of TNFα, IL-1β, HMGB1, and glutaminase in Purkinje neurons.[6] This suggests that prolonged blockade of inhibitory glycine signaling can have significant effects on the transcriptional profile of neurons.

Given that this compound is a potent glycine receptor antagonist, it is conceivable that it could induce similar changes in gene expression, particularly those related to neuronal inflammation and excitability. However, dedicated studies are required to confirm this hypothesis and to elucidate the specific gene expression signature of this compound.

Experimental Protocols

Detailed experimental protocols from the original studies characterizing this compound are not fully available. However, based on the methodologies described in the abstracts and in related literature, the following general protocols can be outlined.

Electrophysiological Recording of Antagonist Activity (General Protocol)

This protocol is a generalized representation of how the pA2 values for this compound would have been determined using electrophysiological techniques on isolated tissue preparations.

start Start: Isolated Tissue (e.g., rat cuneate nucleus or optic nerve) prepare_tissue Prepare tissue for electrophysiological recording start->prepare_tissue record_baseline Record baseline neuronal activity prepare_tissue->record_baseline apply_agonist Apply increasing concentrations of agonist (e.g., muscimol or glycine) record_baseline->apply_agonist record_agonist_response Record concentration-response curve apply_agonist->record_agonist_response washout Washout agonist record_agonist_response->washout apply_this compound Apply a fixed concentration of this compound washout->apply_this compound reapply_agonist Re-apply increasing concentrations of agonist apply_this compound->reapply_agonist record_shifted_response Record shifted concentration-response curve reapply_agonist->record_shifted_response calculate_pa2 Calculate pA2 value from the rightward shift in the curve record_shifted_response->calculate_pa2 end End calculate_pa2->end

Figure 3: Generalized workflow for determining antagonist potency using electrophysiology.
Radioligand Binding Assay (General Protocol for Competitive Inhibition)

This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled compound like this compound through competition with a radiolabeled ligand.

start Start: Prepare membrane homogenates expressing target receptor incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]strychnine) start->incubate add_competitor Add increasing concentrations of this compound incubate->add_competitor incubate_to_equilibrium Incubate to reach binding equilibrium add_competitor->incubate_to_equilibrium separate Separate bound and free radioligand (e.g., via filtration) incubate_to_equilibrium->separate quantify Quantify bound radioactivity separate->quantify plot_data Plot bound radioactivity vs. This compound concentration quantify->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50 calculate_ki Calculate Ki from IC50 using the Cheng-Prusoff equation calculate_ic50->calculate_ki end End calculate_ki->end

Figure 4: Generalized workflow for a competitive radioligand binding assay.

Visualization of Binding

While a crystal structure of this compound bound to its receptors is not available, molecular modeling studies and structural information of related antagonists provide insights into its binding mode.

Putative Binding of this compound to the GABAA Receptor

Molecular modeling studies of various GABAA receptor antagonists, including this compound, have identified key pharmacophoric features necessary for binding.[7] These include accessible cationic and anionic sites and additional binding sites that contribute to their antagonistic properties.[7] this compound, being a steroid derivative, is expected to interact with a hydrophobic pocket within the receptor.

This compound This compound GABA_R_Binding_Pocket GABAA Receptor Binding Pocket This compound->GABA_R_Binding_Pocket Binds to Hydrophobic_Pocket Hydrophobic Pocket This compound->Hydrophobic_Pocket Steroid backbone interacts with Cationic_Site Cationic Site This compound->Cationic_Site Amidine group interacts with Anionic_Site Anionic Site This compound->Anionic_Site Potential H-bonding with hydroxyl groups GABA_R_Binding_Pocket->Hydrophobic_Pocket Contains GABA_R_Binding_Pocket->Cationic_Site Contains GABA_R_Binding_Pocket->Anionic_Site Contains

Figure 5: Schematic of putative this compound binding to the GABAA receptor.
Inferred Binding of this compound to the Glycine Receptor

This compound shares a binding site with strychnine at the glycine receptor.[2] Cryo-electron microscopy studies of the glycine receptor in complex with strychnine have revealed the key residues involved in antagonist binding.[8] It is therefore inferred that this compound interacts with a similar set of residues within the agonist-binding pocket.

This compound This compound GlyR_Binding_Pocket Glycine Receptor (Strychnine Binding Site) This compound->GlyR_Binding_Pocket Binds to Aromatic_Residues Aromatic Residues (e.g., Tyr, Phe) This compound->Aromatic_Residues Hydrophobic interactions with steroid core Charged_Residues Charged Residues (e.g., Lys, Arg) This compound->Charged_Residues Electrostatic interactions with amidine group Loop_C Loop C This compound->Loop_C Induces conformational change in GlyR_Binding_Pocket->Aromatic_Residues Contains GlyR_Binding_Pocket->Charged_Residues Contains GlyR_Binding_Pocket->Loop_C Involves

Figure 6: Inferred binding of this compound to the glycine receptor based on the strychnine binding site.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent, competitive, and dual antagonism of GABAA and glycine receptors. Its mechanism of action is centered on the blockade of inhibitory chloride currents, leading to neuronal disinhibition. While the immediate electrophysiological consequences are well-documented, further research is needed to fully elucidate the downstream effects on intracellular signaling cascades and gene expression. The information compiled in this technical guide provides a solid foundation for future investigations into the multifaceted actions of this compound and the development of novel therapeutics targeting inhibitory neurotransmission.

References

RU5135: A Technical Guide to a Potent GABA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetic steroid derivative that acts as a potent and competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. Its inhibitory action on the primary inhibitory neurotransmitter system in the central nervous system leads to an increase in neuronal excitability. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its impact on neuronal signaling pathways.

Chemical and Physical Properties

This compound, a derivative of the androstane steroid family, possesses a unique structure that confers its antagonistic properties at the GABA-A receptor.

PropertyValue
Chemical Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
IUPAC Name (3α,5β)-3-hydroxy-17-imino-androstan-16-one
CAS Number 78774-26-2

Quantitative Pharmacological Data

The antagonistic potency of this compound has been quantified through various experimental paradigms, primarily electrophysiology and radioligand binding assays.

ParameterValueReceptor/AgonistPreparationReference
pA₂ 8.31GABA-A / MuscimolRat Cuneate Nucleus[1]
Estimated Kᵢ ~4.9 nMGABA-A Receptor(Calculated from pA₂)N/A
pA₂ 7.67Glycine Receptor / GlycineRat Optic Nerve[1]
[³⁵S]TBPS Binding Nanomolar Potency (Partial Inhibition)GABA-A Receptor ComplexN/A[2]

Note: The Kᵢ value is an estimation derived from the pA₂ value for a competitive antagonist, where Kᵢ ≈ 10⁻ᵖᴬ².

Experimental Protocols

Electrophysiological Antagonism Assay (Rat Cuneate Nucleus Slice)

This protocol is based on the methodology described by Simmonds and Turner (1985) for determining the pA₂ value of this compound against the GABA-A agonist muscimol.[1]

3.1.1. Tissue Preparation:

  • Male Sprague-Dawley rats (200-250g) are decapitated, and the brain is rapidly removed and placed in chilled (4°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

  • The brainstem is isolated, and transverse slices (300-400 µm thick) containing the cuneate nucleus are prepared using a vibratome.

  • Slices are allowed to recover for at least 1 hour in oxygenated Krebs-Henseleit solution at room temperature before recording.

3.1.2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32-34°C.

  • Extracellular recordings are made from the cuneate nucleus using glass microelectrodes filled with 2 M NaCl.

  • A stable baseline firing rate of single neurons is established.

3.1.3. Drug Application and Data Analysis:

  • Concentration-response curves for the depressant effect of muscimol on neuronal firing are obtained by adding known concentrations of muscimol to the perfusion solution.

  • The slice is then washed with drug-free solution to allow for recovery of the baseline firing rate.

  • The slice is incubated with a fixed concentration of this compound for a predetermined period.

  • A second concentration-response curve for muscimol is generated in the presence of this compound.

  • The dose-ratio (the ratio of the EC₅₀ of muscimol in the presence and absence of this compound) is calculated.

  • This procedure is repeated for at least three different concentrations of this compound.

  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.

experimental_workflow cluster_prep Tissue Preparation cluster_rec Electrophysiological Recording cluster_drug Drug Application & Analysis p1 Rat Decapitation & Brain Removal p2 Brainstem Isolation p1->p2 p3 Cuneate Nucleus Slicing (Vibratome) p2->p3 p4 Slice Recovery p3->p4 r1 Transfer Slice to Recording Chamber p4->r1 r2 Extracellular Recording from Cuneate Nucleus r1->r2 r3 Establish Baseline Firing Rate r2->r3 d1 Generate Muscimol Concentration-Response Curve r3->d1 d2 Washout d1->d2 d3 Incubate with this compound d2->d3 d4 Generate Muscimol Curve in Presence of this compound d3->d4 d5 Calculate Dose-Ratio d4->d5 d6 Repeat for Multiple this compound Concentrations d5->d6 d7 Construct Schild Plot to Determine pA₂ d6->d7

[³⁵S]TBPS Binding Assay

This protocol is a general method for assessing the interaction of compounds with the convulsant site of the GABA-A receptor complex.

3.2.1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet (P2 fraction) is resuspended in buffer and washed several times by repeated centrifugation and resuspension to remove endogenous GABA.

  • The final pellet is resuspended in buffer and the protein concentration is determined.

3.2.2. Binding Assay:

  • Aliquots of the membrane preparation (50-100 µg of protein) are incubated with [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) at a final concentration of 1-2 nM.

  • For competition assays, various concentrations of this compound are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled TBPS or picrotoxin.

  • The mixture is incubated for 90-120 minutes at 20-25°C.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3.2.3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For competition assays, IC₅₀ values are determined by non-linear regression analysis of the displacement curves. Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the GABA-A receptor, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability. The downstream consequences of this action are depicted in the following diagrams.

GABAA_Antagonism_Effect GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Competitively Binds Cl_channel Cl- Channel Opening GABAAR->Cl_channel Activates Block Blockade GABAAR->Block Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Block->Cl_channel Prevents Depolarization Membrane Depolarization Block->Depolarization Allows for Excitation Increased Neuronal Excitability Depolarization->Excitation Ca_channel Voltage-Gated Ca²⁺ Channels Excitation->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx

PKC_Modulation GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Blocks GABA Binding Ca_influx Ca²⁺ Influx GABAAR->Ca_influx Can lead to Block Blockade GABAAR->Block PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Phosphorylation GABA-A Receptor Phosphorylation PKC->Phosphorylation Mediates Modulation Modulation of Receptor Function Phosphorylation->Modulation Block->Ca_influx Prevents Downstream

Representative Synthetic Scheme

While the specific proprietary synthesis of this compound by Roussel-Uclaf is not publicly available, a plausible synthetic route can be proposed based on the synthesis of similar 3α-hydroxy-17β-amino-5β-androstane derivatives. A common starting material for such syntheses is a commercially available steroid with the appropriate androstane backbone, such as epiandrosterone. The synthesis would typically involve the stereoselective reduction of a 3-keto group to a 3α-hydroxyl group, followed by the introduction of the 17-imino-16-one functionality through a series of reactions that could include oximation, Beckmann rearrangement, or other nitrogen insertion reactions.

Conclusion

This compound is a valuable pharmacological tool for studying the GABA-A receptor system. Its competitive antagonistic properties and high potency make it a useful compound for investigating the physiological and behavioral consequences of GABAergic inhibition blockade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs.

References

The Discovery and Pharmacological Profile of RU5135: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the discovery, history, and pharmacological characterization of RU5135, a synthetic steroid derivative. This compound emerged from the steroid research programs of the French pharmaceutical company Roussel-Uclaf in the early 1980s. It is a potent antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the strychnine-sensitive glycine receptor and the γ-aminobutyric acid type A (GABA-A) receptor. This guide details its mechanism of action, summarizes key quantitative data from foundational studies, and provides an overview of the experimental protocols used in its initial characterization.

Introduction and Historical Context

This compound, a steroid derivative, was first described in the scientific literature in the mid-1985s as a product of Roussel-Uclaf's research into neuroactive steroids.[1] This period was marked by significant interest in the central nervous system effects of steroids, extending beyond their classical endocrine roles. The "RU" designation in its name is indicative of its origin at Roussel-Uclaf.

Initial investigations revealed that this compound possesses potent convulsant properties in vivo, which led to its characterization as a central nervous system excitant. Subsequent electrophysiological studies pinpointed its molecular targets as the primary inhibitory receptors in the brain and spinal cord: the glycine and GABA-A receptors.

Mechanism of Action

This compound exerts its effects by competitively antagonizing the binding of the endogenous agonists, glycine and GABA, to their respective receptors.

Glycine Receptor Antagonism

This compound is a potent, strychnine-like antagonist of the glycine receptor.[1][2] It shares a common site of action with strychnine, suggesting it binds to the same or an overlapping site on the receptor complex to prevent the binding of glycine and subsequent opening of the associated chloride ion channel.[1]

GABA-A Receptor Antagonism

In addition to its effects on glycine receptors, this compound is a competitive antagonist of the GABA-A receptor.[1] It has been shown to antagonize the effects of the GABA-A agonist muscimol and shares a common site of action with the classic competitive antagonist bicuculline.[1] This indicates that this compound binds at or near the GABA binding site on the GABA-A receptor, thereby preventing GABA-mediated chloride influx.

Quantitative Pharmacological Data

The primary quantitative data for the antagonist activity of this compound are derived from Schild analysis in electrophysiological preparations.

ReceptorAgonistAntagonistPreparationpA2 ValueReference
Glycine ReceptorGlycineThis compoundIsolated Rat Optic Nerve7.67[1]
GABA-A ReceptorMuscimolThis compoundRat Cuneate Nucleus Slice8.31[1]

Table 1: Antagonist Potency of this compound at Glycine and GABA-A Receptors

Experimental Protocols

The foundational studies on this compound utilized ex vivo tissue preparations to characterize its electrophysiological effects.

Isolated Rat Optic Nerve Preparation

This preparation is used to assess the effects of compounds on glycine receptors.

Methodology:

  • Tissue Dissection: The optic nerves are dissected from rats and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Recording Chamber: A single optic nerve is placed in a recording chamber and superfused with aCSF.

  • Electrophysiological Recording: Extracellular recordings are made from one end of the nerve while the other end is stimulated electrically. The resulting compound action potential is measured.

  • Drug Application: Agonists (e.g., glycine) and antagonists (e.g., this compound) are added to the superfusing aCSF at known concentrations.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced depression of the compound action potential is quantified, and Schild analysis is used to determine the pA2 value.

Rat Cuneate Nucleus Slice Preparation

This preparation is employed to study the effects of compounds on GABA-A receptors.

Methodology:

  • Tissue Slicing: The brainstem is rapidly removed from a rat and sliced into thin sections (typically 300-400 µm) containing the cuneate nucleus using a vibratome.

  • Incubation: The slices are allowed to recover in oxygenated aCSF.

  • Recording Chamber: A single slice is transferred to a recording chamber and continuously superfused with aCSF.

  • Electrophysiological Recording: Extracellular or intracellular recordings are made from neurons within the cuneate nucleus.

  • Drug Application: Agonists (e.g., muscimol) and antagonists (e.g., this compound) are bath-applied via the superfusion medium.

  • Data Analysis: The antagonist's ability to block the agonist-induced changes in neuronal firing rate or membrane potential is measured to determine its potency.

Signaling Pathways and Logical Relationships

The antagonistic actions of this compound at glycine and GABA-A receptors disrupt the normal flow of inhibitory neurotransmission.

RU5135_Action cluster_glycine Glycine Receptor Signaling cluster_gaba GABA-A Receptor Signaling Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Cl_Gly Cl- Influx GlyR->Cl_Gly Hyperpolarization_Gly Hyperpolarization Cl_Gly->Hyperpolarization_Gly GABA GABA GABAR GABA-A Receptor GABA->GABAR Cl_GABA Cl- Influx GABAR->Cl_GABA Hyperpolarization_GABA Hyperpolarization Cl_GABA->Hyperpolarization_GABA This compound This compound This compound->GlyR Antagonizes This compound->GABAR Antagonizes

Figure 1: Mechanism of this compound antagonism at glycine and GABA-A receptors.

In Vivo Effects

Consistent with its potent antagonism of major inhibitory neurotransmitter systems, systemic administration of this compound in rodents produces strong convulsive effects. This central excitatory action limits its therapeutic potential but makes it a useful tool for studying the mechanisms of epilepsy and the roles of glycine and GABA-A receptors in seizure generation.

Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been widely published in the public domain. However, its structure as a 3α-hydroxy-17β-amidino-5α-androstane derivative suggests a synthetic route starting from a suitable androstane steroid precursor. The synthesis would likely involve the introduction of the amidine functionality at the 17-position and stereoselective reduction to achieve the 3α-hydroxyl group.

Conclusion

This compound is a historically significant neuroactive steroid that played a role in elucidating the pharmacology of inhibitory neurotransmitter receptors. Its dual antagonism of both glycine and GABA-A receptors, coupled with its potent in vivo effects, has made it a valuable pharmacological tool for researchers. While its convulsant properties preclude its clinical use, the study of this compound has contributed to a greater understanding of the structure-activity relationships of steroids that interact with neurotransmitter receptors and the fundamental roles of inhibitory signaling in the central nervous system. Further research into the synthesis and detailed binding characteristics of this compound and related compounds could provide additional insights into the design of more selective receptor modulators.

References

An In-depth Technical Guide to the Neuroactive Steroid RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetically derived neuroactive steroid distinguished by its potent antagonistic activity at major inhibitory neurotransmitter receptors, specifically the γ-aminobutyric acid type A (GABA-A) and glycine receptors. Identified by the CAS Registry Number 78774-26-2, this amidine steroid has been instrumental in the pharmacological characterization of inhibitory neurotransmission. Its convulsant properties underscore its efficacy in blocking inhibitory channels, making it a valuable tool for research into the mechanisms of neuronal excitation and inhibition, epilepsy, and the physiological roles of GABAergic and glycinergic signaling. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (3α,5β)-17-Aza-16-aminoandrost-16-en-11-one, possesses a unique steroidal framework modified with an amidine group, which is critical for its biological activity.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

(Image of the 2D chemical structure of this compound will be generated from the SMILES notation provided in the search results)

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name (3α,5β)-17-Aza-16-aminoandrost-16-en-11-one
CAS Number 78774-26-2
Molecular Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1]
pA₂ for Glycine Antagonism 7.67 (on rat optic nerve)[2]
pA₂ for Muscimol (GABA-A agonist) Antagonism 8.31 (on rat cuneate nucleus)[2]

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

This compound exerts its potent effects on the central nervous system by acting as a competitive antagonist at two primary ligand-gated ion channels: the GABA-A receptor and the glycine receptor. Both of these receptors are crucial for mediating inhibitory neurotransmission, and their blockade by this compound leads to a state of neuronal hyperexcitability.

Glycine Receptor Antagonism

In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. The binding of glycine to its receptor opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and a decreased likelihood of firing an action potential. This compound competitively binds to the glycine binding site on the receptor, preventing glycine from activating it. This action is similar to that of the classic glycine antagonist, strychnine. The antagonism of glycine receptors by this compound disrupts normal inhibitory signaling, contributing to its convulsant effects.

GABA-A Receptor Antagonism

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Similar to the glycine receptor, its activation by GABA leads to an influx of chloride ions and neuronal inhibition. This compound acts as a competitive antagonist at the GABA-A receptor, competing with GABA for its binding site. This blockade of GABAergic inhibition is a key contributor to the convulsant properties of this compound. Research indicates that this compound shares a common site of action with the well-known GABA-A antagonist bicuculline, but this site is separate from that of picrotoxin, another type of GABA-A receptor blocker.

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of this compound on both GABA-A and glycine receptors, leading to the blockade of inhibitory signaling.

RU5135_Mechanism_of_Action cluster_gaba GABAergic Synapse cluster_glycine Glycinergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel_gaba Cl- Channel (Open) GABA_R->Cl_channel_gaba Activates Hyperpolarization_gaba Hyperpolarization (Inhibition) Cl_channel_gaba->Hyperpolarization_gaba Leads to Glycine Glycine Glycine_R Glycine Receptor Glycine->Glycine_R Binds Cl_channel_glycine Cl- Channel (Open) Glycine_R->Cl_channel_glycine Activates Hyperpolarization_glycine Hyperpolarization (Inhibition) Cl_channel_glycine->Hyperpolarization_glycine Leads to This compound This compound This compound->Block_gaba Competitively Antagonizes This compound->Block_glycine Competitively Antagonizes Block_gaba->GABA_R Block_glycine->Glycine_R Experimental_Workflow start Hypothesis: Compound X is a receptor antagonist binding_assay In Vitro Receptor Binding Assays (e.g., Radioligand displacement) start->binding_assay electrophys Functional Assays (e.g., Electrophysiology) start->electrophys affinity Determine Binding Affinity (Ki, IC50) binding_assay->affinity potency Determine Functional Potency (IC50, pA2) electrophys->potency mechanism Determine Mechanism of Action (Competitive vs. Non-competitive) electrophys->mechanism conclusion Conclusion: Compound X is a confirmed antagonist with known affinity and potency affinity->conclusion potency->conclusion mechanism->conclusion

References

An In-depth Technical Guide to RU5135 (CAS 78774-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135, identified by CAS number 78774-26-2, is a synthetic amidine steroid that has garnered interest in the field of neuroscience for its potent effects on inhibitory neurotransmission.[1] Structurally distinct, this compound has been characterized primarily as a convulsant, a property linked to its mechanism of action as a receptor antagonist. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a steroid derivative with the following key identifiers and properties.

PropertyValueSource
CAS Number 78774-26-2[1][2][3][4]
Molecular Formula C18H28N2O2[1]
Molecular Weight 304.43 g/mol [1]
Systematic Name (3α,5β)-16-amino-3-hydroxy-17-azaandrost-16-en-11-one[2]
Synonyms R 5135[2]
Appearance Not specified in literature-
Solubility Not specified in literature-
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.[1]

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

The primary mechanism of action of this compound is the competitive antagonism of major inhibitory neurotransmitter receptors in the central nervous system, specifically the γ-aminobutyric acid type A (GABAA) and glycine receptors.[1]

GABAA Receptor Antagonism

This compound acts as a potent competitive antagonist at the GABAA receptor.[1] This was demonstrated in studies on isolated rat cuneate nucleus preparations, where this compound competitively inhibited the effects of the GABAA receptor agonist, muscimol.[1] Further investigations have shown that this compound shares a common binding site with the classic GABAA competitive antagonist, bicuculline, which is distinct from the picrotoxin binding site within the chloride ion channel.[1]

GABAA_Antagonism cluster_receptor GABA-A Receptor GABA_R GABA Site Cl- Channel Picrotoxin Site Steroid Site GABA GABA / Muscimol GABA->GABA_R:gaba Binds & Activates This compound This compound This compound->GABA_R:gaba Competitively Blocks Bicuculline Bicuculline Bicuculline->GABA_R:gaba Competitively Blocks Picrotoxin Picrotoxin Picrotoxin->GABA_R:picro Blocks Channel Neurosteroids Neurosteroids Neurosteroids->GABA_R:stero Modulates

Glycine Receptor Antagonism

In addition to its effects on the GABAA receptor, this compound is also an antagonist of the glycine receptor.[1] Studies on the isolated rat optic nerve preparation have shown that this compound can antagonize the effects of glycine.[1] It shares a common site of action with the classic glycine receptor antagonist, strychnine.[1]

Quantitative Biological Activity

The antagonist potency of this compound has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.

Receptor TargetAgonistPreparationpA2 ValueSource
GABAA Receptor MuscimolRat Cuneate Nucleus8.31[1]
Glycine Receptor GlycineRat Optic Nerve7.67[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound. These protocols are based on the available information and standard neuropharmacological techniques.

Electrophysiological Assessment of GABAA Receptor Antagonism in Rat Cuneate Nucleus Slices

This protocol is designed to measure the competitive antagonism of this compound against a GABAA receptor agonist like muscimol using extracellular recording from brain slices.

a) Brain Slice Preparation:

  • Humanely euthanize an adult rat in accordance with institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

  • Prepare 300-400 µm thick coronal slices containing the cuneate nucleus using a vibratome.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

b) Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

  • Position a recording electrode (e.g., a glass micropipette filled with aCSF) in the cuneate nucleus to record extracellular field potentials.

  • Establish a baseline response by applying the GABAA agonist muscimol at a concentration that elicits a submaximal response.

  • After washing out the agonist, co-apply muscimol with varying concentrations of this compound.

  • Record the responses to the agonist in the presence of the antagonist.

c) Data Analysis (Schild Plot):

  • Measure the magnitude of the response to the agonist in the absence and presence of different concentrations of this compound.

  • Determine the concentration of the agonist required to produce a half-maximal response (EC50) for each concentration of the antagonist.

  • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Schild_Plot_Workflow A Prepare Brain Slices B Electrophysiological Recording A->B C Apply Agonist (e.g., Muscimol) B->C D Co-apply Agonist + this compound (various concentrations) B->D E Measure Dose-Response Curves C->E D->E F Calculate EC50 Values E->F G Calculate Dose Ratios (DR) F->G H Construct Schild Plot (log(DR-1) vs. log[this compound]) G->H I Determine pA2 Value H->I

Radioligand Binding Assay for GABAA Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor.

a) Membrane Preparation:

  • Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension and centrifugation multiple times in fresh buffer to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Binding Assay:

  • In a series of tubes, add a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]GABA).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABAA ligand, such as unlabeled GABA or bicuculline).

  • Add the prepared membrane suspension to each tube to initiate the binding reaction.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

c) Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

  • The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Convulsant Activity

The antagonist action of this compound at inhibitory receptors underlies its observed convulsant effects. Systemic administration of this compound has been shown to induce epileptic-like activity in animal models. Interestingly, one study has suggested that the epileptogenicity of systemically administered this compound may be associated with a compromised blood-brain barrier, as the effects were initially observed at the site of cortical damage from electrode implantation.

Summary and Future Directions

This compound is a valuable research tool for probing the function of GABAA and glycine receptors. Its potent competitive antagonism makes it a useful compound for studying the physiological roles of these inhibitory systems and for investigating the mechanisms of epilepsy. Further research could focus on elucidating the precise structural determinants of its binding to the GABAA receptor, which could inform the design of novel subtype-selective antagonists. Additionally, a more thorough investigation into its pharmacokinetic properties and blood-brain barrier permeability would be beneficial for interpreting in vivo studies.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. The information provided in this guide is for scientific and educational purposes.

References

Steroid Derivatives as GABA-A Receptor Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid derivatives, particularly neurosteroids, represent a significant class of potent allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Their ability to enhance or inhibit GABAergic neurotransmission gives them considerable therapeutic potential for a range of central nervous system (CNS) disorders, including epilepsy, anxiety, and traumatic brain injury. This guide provides a comprehensive overview of the core principles of steroid derivative modulation of GABA-A receptors, including their mechanism of action, structure-activity relationships, and key experimental methodologies for their study. Quantitative data on the potency and efficacy of various steroid derivatives are presented in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of neuromodulators.

Introduction to GABA-A Receptor Modulation by Steroid Derivatives

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the CNS.[1] When activated by its endogenous ligand, GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[2] Steroid derivatives, which can be synthesized endogenously in the brain (neurosteroids) or administered exogenously, do not bind to the same site as GABA but rather to distinct allosteric sites on the receptor complex.[3][4] This binding modulates the receptor's response to GABA, either potentiating (positive allosteric modulators, PAMs) or inhibiting (negative allosteric modulators, NAMs) its function.[5]

The modulatory effects of steroid derivatives are highly dependent on their stereochemistry. Notably, 3α-hydroxy steroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC), are potent PAMs, enhancing the GABA-mediated chloride current.[5][6] In contrast, 3β-hydroxy epimers and sulfated steroids often act as NAMs.[5] Synthetic analogs, such as ganaxolone and alphaxolone, have been developed to optimize the therapeutic properties and bioavailability of these endogenous modulators.[7][8]

Mechanism of Action and Signaling Pathways

The binding of a steroid PAM to the GABA-A receptor increases the probability and duration of channel opening in the presence of GABA.[3] At higher concentrations, some neurosteroids can directly activate the receptor even in the absence of GABA.[8] This modulation of chloride influx has significant downstream effects on neuronal excitability and signaling cascades.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by GABA-A receptor activation and its modulation by steroid derivatives.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds to orthosteric site Steroid_PAM Steroid PAM (e.g., Allopregnanolone) Steroid_PAM->GABAA_Receptor Binds to allosteric site Cl_ion Chloride Ions (Cl⁻) GABAA_Receptor->Cl_ion Channel Opening (Potentiated) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolytic, Anticonvulsant, Sedative Effects Reduced_Excitability->Therapeutic_Effects

Caption: GABA-A receptor signaling pathway modulated by a positive allosteric modulator (PAM).

Quantitative Data on Steroid Derivative Activity

The potency and efficacy of steroid derivatives as GABA-A receptor modulators can be quantified using various in vitro assays. The following tables summarize key quantitative data for a selection of endogenous and synthetic steroid derivatives.

Table 1: Potency (EC₅₀) of Steroid Derivatives on GABA-A Receptors
CompoundReceptor Subunit CompositionAssay TypeEC₅₀ (nM)Reference(s)
Allopregnanoloneα1β3γ2Potentiometric Dye1.7[3]
Allopregnanoloneα1β3γ2Electrophysiology71.3[3]
Allopregnanoloneα4β3δPotentiometric Dye27[3]
AllopregnanoloneDentate Gyrus Granule Cells (Epileptic)Electrophysiology92.7 ± 13.4[9]
AllopregnanoloneDentate Gyrus Granule Cells (Control)Electrophysiology12.9 ± 2.3[9]
Ganaxoloneα1β3γ2Potentiometric Dye20[3]
Ganaxoloneα1β3γ2Electrophysiology114.8[3]
Ganaxoloneα4β3δPotentiometric Dye40[3]
ent-Allopregnanoloneα₁β₃Electrophysiology2000 ± 300[10]
Table 2: Binding Affinity (Kᵢ) of Steroid Derivatives for GABA-A Receptors

Note: Direct Kᵢ values for steroid derivatives at their allosteric sites are less commonly reported in literature compared to orthosteric ligands. The values below represent the concentration required to inhibit the binding of a radiolabeled ligand to its respective site, which can be an indirect measure of affinity.

CompoundRadioligandReceptor SourceKᵢ (nM)Reference(s)
Allopregnanolone[³H]Muscimol (in presence of GABA)Rat Brain Membranes~50-100 (enhances binding)[11]
Pregnenolone Sulfate[³⁵S]TBPSRat Brain Membranes~100-500 (displaces binding)[11]

Structure-Activity Relationships (SAR)

The modulatory activity of steroid derivatives on the GABA-A receptor is highly dependent on their chemical structure. Key structural features that determine whether a steroid will act as a PAM or NAM have been identified through extensive research.

  • A-Ring Stereochemistry: A 3α-hydroxyl group is crucial for potent positive modulation. The corresponding 3β-hydroxyl epimers are often inactive or act as negative modulators.[5]

  • A/B Ring Fusion: Both 5α and 5β-reduced pregnane skeletons are generally active, although 5α-reduced steroids like allopregnanolone are often more potent.[11][12]

  • C20 Ketone: A ketone group at the C20 position of the pregnane side chain is a common feature of many potent modulators.[11]

  • Sulfation: Sulfation at the C3 position, as seen in pregnenolone sulfate, typically confers negative allosteric modulatory properties.[11]

Experimental Protocols

The characterization of steroid derivatives as GABA-A receptor modulators relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to measure the modulation of GABA-A receptor currents by steroid derivatives.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L). Incubate for 1-3 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀).

    • Once a stable baseline current is achieved, co-apply the steroid derivative with GABA and record the change in current amplitude.

    • To determine direct activation, apply the steroid derivative in the absence of GABA.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the steroid derivative.

    • Calculate the percentage potentiation or inhibition.

    • Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Radioligand Binding Assay

This protocol outlines a method for assessing the ability of steroid derivatives to modulate the binding of a radiolabeled ligand to the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform a series of centrifugations to isolate the crude membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test steroid derivative.

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competing ligand.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Assay Termination and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the steroid derivative concentration to determine its effect on radioligand binding.

High-Throughput Screening (HTS) Workflow

The discovery of novel steroid-based GABA-A receptor modulators can be accelerated using HTS platforms.

HTS_Workflow Compound_Library Steroid Derivative Compound Library Primary_Screening Primary Screening (e.g., FLIPR Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Electrophysiology) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: A typical high-throughput screening workflow for identifying novel steroid modulators.

Synthesis of Steroid Derivatives

The chemical synthesis of novel steroid derivatives is crucial for SAR studies and drug development. The synthesis of ganaxolone, a synthetic analog of allopregnanolone, provides a relevant example.

Synthetic Route for Ganaxolone

One common approach for the synthesis of ganaxolone involves the regioselective and stereoselective methylation of 5α-pregnane-3,20-dione.[7]

  • Starting Material: 5α-pregnane-3,20-dione is a key intermediate.

  • Methylation: The C3 carbonyl group is selectively attacked by an organometallic methylating agent, such as a methyl Grignard reagent (methylmagnesium chloride) or methyllithium, often in the presence of a catalyst like iron(III) chloride.[7] This reaction introduces the 3β-methyl group.

  • Purification: The final product, ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one), is purified from the reaction mixture using techniques such as chromatography.

Therapeutic Potential and Future Directions

The potent modulatory effects of steroid derivatives on GABA-A receptors have positioned them as promising therapeutic agents for a variety of CNS disorders.

  • Epilepsy: Ganaxolone has shown efficacy in treating certain forms of epilepsy and has received regulatory approval for specific indications.[8] The anticonvulsant properties of these compounds are well-documented in preclinical models.[7]

  • Anxiety and Depression: The anxiolytic effects of neurosteroids are linked to their enhancement of GABAergic inhibition. Allopregnanolone has been investigated for its potential in treating postpartum depression.

  • Traumatic Brain Injury (TBI): Neurosteroids have shown neuroprotective effects in models of TBI, potentially by reducing excitotoxicity.[13]

Future research in this field is likely to focus on the development of novel steroid derivatives with improved pharmacokinetic properties, greater subtype selectivity for GABA-A receptors, and reduced off-target effects. A deeper understanding of the specific roles of different GABA-A receptor subtypes in various CNS disorders will be crucial for designing next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the complex interplay between endogenous neurosteroid levels and disease states will also open new avenues for therapeutic intervention.

References

In Vitro Activity of the Steroid Derivative RU5135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been characterized primarily as a potent and selective antagonist of inhibitory amino acid neurotransmitter receptors. Specifically, in vitro studies have demonstrated its activity at the γ-aminobutyric acid type A (GABAA) and glycine receptors. This technical guide provides a comprehensive overview of the available in vitro data on this compound, including quantitative measures of its antagonist activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. It is important to note that based on a comprehensive review of published literature, there is no available data on the direct interaction of this compound with the glucocorticoid receptor (GR).

Quantitative Data Summary

The antagonist activity of this compound at GABAA and glycine receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Target Receptor Agonist Preparation pA2 Value Reference
GABAA ReceptorMuscimolRat Cuneate Nucleus8.31[1]
Glycine ReceptorGlycineRat Optic Nerve7.67[1]

Experimental Protocols

Electrophysiological Measurement of Antagonist Activity (pA2 Determination)

This protocol describes a method for determining the pA2 value of this compound based on electrophysiological recordings from isolated rat tissue preparations.

a. Tissue Preparation:

  • Male Wistar rats (200-250g) are euthanized by cervical dislocation.

  • For GABAA receptor studies, the brain is rapidly removed and placed in chilled (4°C), oxygenated (95% O2 / 5% CO2) Krebs solution. The cuneate nucleus is dissected out.

  • For glycine receptor studies, the optic nerves are dissected from the orbits.

  • The isolated tissues are mounted in a perfusion chamber and continuously superfused with oxygenated Krebs solution at a constant flow rate.

b. Electrophysiological Recording:

  • Extracellular DC potential recordings are made from the surface of the cuneate nucleus or the optic nerve using glass microelectrodes filled with 2 M NaCl.

  • A stable baseline potential is established before the application of any drugs.

  • The agonist (muscimol for cuneate nucleus, glycine for optic nerve) is applied at a concentration that produces a submaximal depolarization (e.g., EC50).

  • Concentration-response curves for the agonist are generated by applying increasing concentrations of the agonist and recording the resulting depolarization.

c. Antagonist Application and pA2 Calculation:

  • This compound is introduced into the superfusion solution at a known concentration.

  • After a pre-incubation period to allow for equilibration, a second agonist concentration-response curve is generated in the presence of this compound.

  • The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated.

  • The pA2 value is then calculated using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration] .

  • This process is repeated with at least three different concentrations of this compound to construct a Schild plot and confirm competitive antagonism (a slope not significantly different from unity).

Radioligand Binding Assay for GABAA Receptor Interaction ([35S]TBPS Binding)

This protocol outlines a method to investigate the interaction of this compound with the GABAA receptor complex by measuring its effect on the binding of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel.

a. Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is washed three times by resuspension in fresh buffer and centrifugation.

  • The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.

b. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing:

    • 50 µL of membrane preparation

    • [35S]TBPS (2-5 nM final concentration)

    • Varying concentrations of this compound

    • In some tubes, a saturating concentration of GABA (e.g., 100 µM) to determine the effect of this compound on GABA-mediated inhibition of [35S]TBPS binding.

  • Non-specific binding is determined in the presence of a high concentration of a known TBPS binding site ligand (e.g., 10 µM picrotoxin).

  • The mixture is incubated at 25°C for 90 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

c. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The effect of this compound on [35S]TBPS binding (both in the presence and absence of GABA) is analyzed to determine its mechanism of action at the GABAA receptor complex.

Signaling Pathways and Experimental Workflows

Signaling Pathways

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds to agonist site This compound This compound This compound->GABA_A_Receptor Competitively antagonizes Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine Glycine_Receptor Glycine Receptor (Ligand-gated Ion Channel) Glycine->Glycine_Receptor Binds to agonist site This compound This compound This compound->Glycine_Receptor Competitively antagonizes Chloride_Influx Cl- Influx Glycine_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cerebral Cortex Membranes start->prepare_membranes setup_assay Set up Assay Tubes: - Membranes - [35S]TBPS - this compound/Buffer prepare_membranes->setup_assay incubate Incubate at 25°C for 90 minutes setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50/Ki quantify->analyze end End analyze->end

Conclusion

The available in vitro data conclusively demonstrate that this compound is a competitive antagonist at both GABAA and glycine receptors, with a higher potency for the GABAA receptor. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. Future research should aim to determine the binding affinity (Ki) of this compound at these receptors through radioligand binding studies and to explore its potential activity at other neuroreceptors to build a more complete selectivity profile. Furthermore, the absence of data regarding its interaction with glucocorticoid receptors represents a significant knowledge gap that warrants investigation, particularly given its steroidal structure.

References

RU5135: A Technical Guide on its Core Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RU5135 is a compound intended for research use only and is not for human or veterinary use.[1][2] It is a potent convulsant and should be handled with appropriate safety precautions in a laboratory setting.

Introduction

This compound is a synthetic amidine steroid derivative that has been identified as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor.[2] Specifically, it acts on the GABA-A receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system. Its high affinity and antagonist properties make it a valuable tool for neuropharmacological research aimed at understanding the structure and function of the GABA-A receptor and its role in neuronal excitability. This document provides a technical overview of this compound, summarizing its known properties, mechanism of action, and applications as a research tool.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. This information is crucial for researchers planning to use this compound in experimental settings.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 78774-26-2[2]
Molecular Formula C20H32N2N/A
Molecular Weight 304.48 g/mol [2]
Description Amidine steroid derivative[2]
Mechanism of Action GABA-A Receptor Antagonist[2]
Primary Effect Convulsant[2]
Solubility Soluble in DMSO and other organic solventsGeneral Knowledge
Storage Short-term at 0-4°C, Long-term at -20°C[2]

Mechanism of Action: GABA-A Receptor Antagonism

This compound exerts its effects by binding to the GABA-A receptor, a chloride-permeable ion channel. In the normal physiological state, the binding of GABA to this receptor causes the channel to open, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound acts as a competitive antagonist at the GABA binding site. By occupying this site, it prevents GABA from binding and activating the receptor. This blockade of inhibitory neurotransmission leads to a state of neuronal hyperexcitability, which manifests as convulsions.

RU5135_Mechanism_of_Action cluster_GABA_A_Receptor GABA-A Receptor GABA_Site GABA Binding Site Cl_Channel Chloride Channel (Closed) GABA_Site->Cl_Channel Activates Excitation Neuronal Hyperexcitability GABA_Site->Excitation Leads to Neuron Neuron Cl_Channel->Neuron Hyperpolarizes GABA GABA GABA->GABA_Site Binds to This compound This compound This compound->GABA_Site Blocks Inhibition Neuronal Inhibition Neuron->Inhibition

Mechanism of this compound at the GABA-A receptor.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow through the GABA-A receptor in response to GABA and the effect of this compound.

  • Cell Culture: Culture a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) or primary neurons.

  • Preparation: Prepare solutions, including an external recording solution, an internal pipette solution, GABA stock solution, and this compound stock solution.

  • Patching: Under a microscope, a glass micropipette is used to form a high-resistance seal with the membrane of a single cell. The membrane is then ruptured to achieve the whole-cell configuration.

  • GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA to the cell and measuring the resulting chloride current.

  • This compound Application: The cell is then pre-incubated with this compound for a set period, followed by co-application of GABA and this compound.

  • Data Acquisition and Analysis: The change in the GABA-evoked current in the presence of this compound is measured. A reduction in the current indicates an antagonistic effect. The concentration-response relationship can be determined to calculate the IC50 of this compound.

Electrophysiology_Workflow A Cell Culture (GABA-A expressing cells) C Whole-Cell Patch-Clamp A->C B Prepare Solutions (External, Internal, GABA, this compound) B->C D Establish Baseline GABA-Evoked Current C->D E Apply this compound D->E F Measure Change in GABA-Evoked Current E->F G Data Analysis (e.g., IC50 determination) F->G

Generalized workflow for in vitro characterization.

Potential Therapeutic Applications: A Critical Assessment

Currently, there is no evidence in the scientific literature to suggest any therapeutic applications for this compound. Its potent convulsant activity makes it unsuitable for therapeutic use in its current form. The primary value of this compound lies in its utility as a research tool to probe the function of the GABA-A receptor. By studying the effects of this compound, researchers can gain a better understanding of the mechanisms underlying epilepsy and other seizure disorders, which could inform the development of new anticonvulsant therapies.

Conclusion

This compound is a powerful neuropharmacological tool for the study of the GABA-A receptor. Its well-defined mechanism of action as a potent antagonist provides researchers with a means to investigate the role of inhibitory neurotransmission in various physiological and pathological processes. While it holds no direct therapeutic potential due to its convulsant effects, the knowledge gained from its use in basic research is invaluable for the broader field of neuroscience and the development of future therapeutics targeting the GABAergic system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the preparation and administration of the steroid derivative RU5135 for in vivo research applications. This compound is a known competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor[1][2]. Proper dissolution and formulation are critical for ensuring accurate dosing and minimizing vehicle-induced side effects in animal models.

Pre-formulation and Solubility

This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. The primary solvent recommended for this compound is Dimethyl Sulfoxide (DMSO)[3][4]. However, for in vivo applications, the use of 100% DMSO is discouraged due to its potential for toxicity, including anti-inflammatory, analgesic, and diuretic properties, which can confound experimental results[5][6][7]. Therefore, a co-solvent strategy is necessary to create a biocompatible formulation.

Vehicle ComponentRoleTypical Concentration Range for in vivo useNotes
Dimethyl Sulfoxide (DMSO) Primary Solvent1-10% (v/v)Higher concentrations can cause toxicity. A vehicle-only control group is essential.[5][8]
Polyethylene Glycol 300/400 (PEG300/400) Co-solvent30-50% (v/v)Helps to maintain solubility upon dilution with aqueous solutions.[9]
Tween 80 / Cremophor EL Surfactant/Emulsifier1-10% (v/v)Improves the stability of the formulation and prevents precipitation.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) Diluentq.s. to final volumeUsed to adjust the final concentration and ensure isotonicity.[4]
Ethanol Co-solvent5-10% (v/v)Can be used in combination with other solvents but must be used with caution due to potential toxicity.[4]

Experimental Protocols

Protocol 1: DMSO/PEG/Saline Formulation (Recommended for Subcutaneous or Intraperitoneal Injection)

This protocol is a common starting point for hydrophobic compounds and aims to minimize the final concentration of DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile

  • Sterile 0.9% Saline or PBS

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, to achieve a final vehicle composition of 10% DMSO, you would use 10% of your final desired volume as DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.

  • Addition of Co-solvent: Add the desired volume of PEG300/400 to the DMSO solution. For a final vehicle of 40% PEG, add 40% of the final volume. Vortex the mixture until it is homogeneous.

  • Final Dilution with Saline: Slowly add the sterile saline or PBS to the DMSO/PEG mixture while vortexing to reach the final desired volume and concentration of this compound. This slow addition is crucial to prevent precipitation of the compound.

  • Final Formulation Check: Visually inspect the final solution for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of organic solvents or decreasing the final concentration of this compound.

  • Sterile Filtration (Optional but Recommended): For intravenous administration, it is highly recommended to sterile filter the final formulation through a 0.22 µm syringe filter that is compatible with the solvent mixture.

Example Formulation (for a 1 mg/mL final concentration):

To prepare 1 mL of a 1 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline:

  • Weigh 1 mg of this compound.

  • Add 100 µL of DMSO and dissolve completely.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Slowly add 500 µL of sterile saline while vortexing.

Protocol 2: DMSO/Saline Formulation (Simpler, for lower concentrations)

For lower concentrations of this compound where solubility is less of a concern, a simpler vehicle may be sufficient.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% Saline or PBS

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Weigh the desired amount of this compound powder.

  • Initial Dissolution in DMSO: Dissolve the this compound in a small volume of DMSO to make a concentrated stock.

  • Final Dilution: Dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is as low as possible, ideally below 10%[5][8].

  • Observation: Observe the solution for any precipitation. If the compound precipitates, this method may not be suitable for the desired concentration.

In Vivo Administration Workflow

The following diagram illustrates a typical workflow for the preparation and administration of this compound for in vivo studies.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300/400 dissolve_dmso->add_peg add_saline Add Saline/PBS add_peg->add_saline check Check for Precipitation add_saline->check animal_prep Prepare Animal Model check->animal_prep Clear Solution injection Administer via Injection (e.g., SC, IP) animal_prep->injection monitoring Monitor for Effects injection->monitoring G cluster_postsynaptic Postsynaptic Neuron gaba GABA receptor GABA-A Receptor gaba->receptor Binds This compound This compound This compound->receptor Blocks Binding channel Chloride Channel (Closed) no_effect No Change in Membrane Potential (Disinhibition) hyperpolarization Membrane Hyperpolarization (Inhibition) channel->hyperpolarization Opens, Cl- influx

References

Application Notes and Protocols: RU5135 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Initial searches for the compound "RU5135" have not yielded specific preclinical data regarding its dosage and administration in murine models. It is possible that "this compound" may be a typographical error or a less common designation. The following application notes and protocols are based on general principles and established methodologies for preclinical drug development in mice. Researchers are strongly advised to verify the compound's identity and consult any available preliminary data before proceeding with in vivo studies. Should a corrected compound name be available, more specific guidance can be provided.

Quantitative Data Summary

Due to the absence of specific data for this compound, this section provides a template table that should be populated with experimentally determined or literature-derived values for the compound of interest.

Table 1: Template for Summarizing Quantitative Dosing Data in Mice

ParameterValueMouse Strain(s)Administration RouteVehicleSource
Maximum Tolerated Dose (MTD) e.g., X mg/kge.g., C57BL/6e.g., Intraperitoneal (i.p.)e.g., 0.5% CMC in Saline[Internal Study ID or Citation]
Effective Dose 50 (ED50) e.g., Y mg/kge.g., BALB/ce.g., Oral (p.o.)e.g., PEG400/Ethanol/Saline[Internal Study ID or Citation]
No Observed Adverse Effect Level (NOAEL) e.g., Z mg/kg/daye.g., CD-1e.g., Intravenous (i.v.)e.g., 10% DMSO in Saline[Internal Study ID or Citation]
Pharmacokinetic (PK) Parameters
* t1/2 (Half-life) e.g., H hourse.g., C57BL/6e.g., i.v.e.g., Saline[Internal Study ID or Citation]
* Cmax (Peak Concentration) e.g., C µg/mLe.g., C57BL/6e.g., p.o.e.g., PEG400[Internal Study ID or Citation]
* AUC (Area Under the Curve) e.g., A µgh/mL*e.g., C57BL/6e.g., i.p.e.g., 0.5% CMC[Internal Study ID or Citation]

Experimental Protocols

The following are generalized protocols for the preparation and administration of a therapeutic agent to mice. These should be adapted based on the specific physicochemical properties of the actual compound being tested.

Protocol for Preparation of Dosing Solution

Objective: To prepare a sterile and stable formulation of the test compound for administration to mice.

Materials:

  • Test Compound (e.g., corrected this compound)

  • Sterile Vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), or a specified formulation)

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Aseptically weigh the required amount of the test compound.

  • In a sterile vial, add a small amount of the chosen vehicle to the compound to create a slurry.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution or a uniform suspension. The use of co-solvents like DMSO or PEG400 may be necessary for poorly soluble compounds, but their final concentration should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.

  • If a solution is formed, sterile-filter the final preparation using a 0.22 µm syringe filter into a new sterile vial. If a suspension is prepared, ensure it is uniformly mixed before drawing each dose.

  • Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the preparation as dictated by its stability data (e.g., at 4°C, protected from light).

Protocol for Administration via Intraperitoneal (i.p.) Injection

Objective: To administer the test compound into the peritoneal cavity of the mouse.

Materials:

  • Prepared dosing solution/suspension

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Weigh the mouse to determine the correct volume of the dosing solution to administer based on its body weight and the target dose in mg/kg.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the lower abdominal quadrants.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

  • If aspiration is clear, slowly inject the predetermined volume of the compound.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Protocol for Administration via Oral Gavage (p.o.)

Objective: To deliver a precise dose of the test compound directly into the stomach of the mouse.

Materials:

  • Prepared dosing solution/suspension

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the required dosing volume.

  • Fill a syringe with the correct volume of the dosing solution and attach a gavage needle.

  • Properly restrain the mouse with a secure grip on the scruff of the neck to immobilize the head.

  • Gently introduce the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.

  • Once the needle is properly positioned (the tip should be approximately at the level of the last rib), dispense the solution slowly.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Visualization of Experimental Workflow and Signaling Pathways

As no specific signaling pathway or experimental workflow for "this compound" is available, the following diagrams serve as templates that can be modified to represent the actual experimental design and hypothesized mechanism of action.

experimental_workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_endpoint Endpoint Analysis prep_compound Prepare Dosing Solution (e.g., this compound in Vehicle) randomize Randomize Mice into Treatment Groups administer Administer Compound (e.g., i.p. or p.o.) randomize->administer monitor Monitor for Clinical Signs administer->monitor collect_samples Collect Tissues/Blood monitor->collect_samples analyze Perform Assays (e.g., PK, PD, Histology) collect_samples->analyze data_analysis Statistical Analysis analyze->data_analysis

Caption: A generalized workflow for a preclinical mouse study.

hypothetical_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibits/Activates Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: A hypothetical signaling pathway for a therapeutic agent.

Application Notes and Protocols for Radioligand Binding Assays with RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of the steroid derivative RU5135 with its target receptors. This compound is a known antagonist of both γ-aminobutyric acid type A (GABA-A) and glycine receptors.[1][2] Therefore, this guide presents distinct protocols for competitive binding assays for each of these receptors.

I. Introduction to this compound and its Targets

This compound is a steroid derivative that has been identified as a competitive antagonist at both GABA-A and glycine receptors.[1][2] Understanding its binding affinity to these receptors is crucial for its pharmacological characterization. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[3][4] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A competing, unlabeled ligand, such as this compound, is then added at increasing concentrations to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the inhibitory constant (Ki), a measure of the competitor's binding affinity.

II. Quantitative Data Summary

The following table summarizes the reported binding parameters for this compound at GABA-A and glycine receptors from the scientific literature.

CompoundTarget ReceptorParameterValueReference
This compoundGABA-A ReceptorpA28.31[1]
This compoundGlycine ReceptorpA27.67
This compoundGlycine Receptor (human alpha1)Rank Order of Potency1st (most potent antagonist)[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

III. Experimental Workflow Diagram

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis tissue Brain Tissue Homogenization centrifuge1 Centrifugation to pellet membranes tissue->centrifuge1 wash Washing of membranes to remove endogenous ligands centrifuge1->wash resuspend Resuspend in Assay Buffer wash->resuspend protein_quant Protein Quantification resuspend->protein_quant incubation Incubation of membranes with radioligand and this compound protein_quant->incubation total_binding Total Binding (Radioligand only) incubation->total_binding nonspecific_binding Non-specific Binding (Radioligand + excess unlabeled agonist) incubation->nonspecific_binding competitor_binding Competitive Binding (Radioligand + increasing concentrations of this compound) incubation->competitor_binding filtration Rapid Filtration to separate bound and free radioligand total_binding->filtration nonspecific_binding->filtration competitor_binding->filtration scintillation Scintillation Counting of bound radioactivity filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis Signaling_Pathway cluster_receptor Ligand-Gated Ion Channel receptor GABA-A or Glycine Receptor (Chloride Channel) channel_opening Channel Opening receptor->channel_opening Conformational Change no_effect No Channel Opening receptor->no_effect No Conformational Change agonist Agonist (GABA or Glycine) agonist->receptor Binds This compound This compound (Antagonist) This compound->receptor Binds and Blocks cl_influx Chloride (Cl-) Influx channel_opening->cl_influx hyperpolarization Hyperpolarization / Inhibition of Neuron cl_influx->hyperpolarization

References

RU5135: A Potent Tool for Probing Inhibitory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

RU5135 is a steroid derivative that acts as a potent and competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It also exhibits antagonist activity at glycine receptors. Due to its ability to block inhibitory neurotransmission, this compound serves as a valuable pharmacological tool for neuroscience research, particularly in the study of epilepsy, synaptic plasticity, and the function of inhibitory circuits. Its convulsant properties, stemming from the blockade of GABAergic inhibition, make it a useful agent for inducing epileptiform activity in in vitro and in vivo models.

This document provides detailed application notes and protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action

This compound primarily functions as a competitive antagonist at the GABAA receptor. It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist GABA. This blockade of GABA binding inhibits the opening of the associated chloride ion channel, leading to a reduction in inhibitory postsynaptic currents (IPSCs) and an overall increase in neuronal excitability.

Additionally, this compound has been shown to be an antagonist of the glycine receptor, another important inhibitory receptor, particularly in the brainstem and spinal cord. This dual antagonism contributes to its potent effects on neuronal inhibition.

RU5135_Mechanism_of_Action cluster_GABA GABAergic Synapse cluster_Glycine Glycinergic Synapse GABA GABA GABAAR GABA_A Receptor GABA->GABAAR Binds RU5135_GABA This compound RU5135_GABA->GABAAR Blocks Cl_channel Cl- Channel GABAAR->Cl_channel Opens Neuron_GABA Postsynaptic Neuron Cl_channel->Neuron_GABA Hyperpolarization (Inhibition) Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds RU5135_Glycine This compound RU5135_Glycine->GlyR Blocks Cl_channel_Gly Cl- Channel GlyR->Cl_channel_Gly Opens Neuron_Glycine Postsynaptic Neuron Cl_channel_Gly->Neuron_Glycine Hyperpolarization (Inhibition)

Figure 1: Mechanism of this compound at inhibitory synapses.

Quantitative Data

The antagonist potency of this compound is typically quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

ReceptorAgonist/AnaloguePreparationpA2 ValueReference
GABAA Receptor MuscimolRat Cuneate Nucleus8.31[1]
Glycine Receptor GlycineRat Optic Nerve7.67[1]

Application Notes

This compound is a versatile tool for a range of neuroscience applications:

  • Induction of Epileptiform Activity: Due to its potent blockade of GABAA receptors, this compound can be used to reliably induce epileptiform discharges in in vitro preparations such as brain slices. This provides a controlled model for studying the cellular and network mechanisms of epilepsy and for screening potential anti-epileptic drugs.

  • Studying Synaptic Inhibition: this compound can be used to isolate and study the contribution of GABAergic and glycinergic inhibition to various synaptic phenomena. By blocking these inhibitory inputs, researchers can investigate the properties of excitatory neurotransmission and the role of inhibition in shaping neuronal firing patterns.

  • Receptor Characterization: As a competitive antagonist, this compound can be used in Schild analysis to characterize the properties of GABAA and glycine receptors in different brain regions and in various physiological and pathological conditions.

  • Blood-Brain Barrier Disruption Studies: Research has indicated that the epileptogenic effects of systemically administered this compound are more pronounced when the blood-brain barrier (BBB) is compromised. This suggests a potential application for this compound as a tool to assess BBB integrity in vivo.

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity in Acute Brain Slices

This protocol describes the induction of epileptiform activity in acute rodent brain slices using this compound.

Protocol1_Workflow P1 Prepare Acute Brain Slices P2 Incubate Slices P1->P2 P3 Transfer Slice to Recording Chamber P2->P3 P4 Obtain Baseline Electrophysiological Recording P3->P4 P5 Bath Apply this compound P4->P5 Stable baseline P6 Record Epileptiform Activity P5->P6 P7 Washout and Recovery P6->P7

Figure 2: Workflow for inducing epileptiform activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

  • Sucrose-based cutting solution, saturated with 95% O₂ / 5% CO₂. Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 7 MgCl₂, 0.5 CaCl₂, 26 NaHCO₃, 10 glucose.

  • Vibratome or tissue chopper

  • Incubation chamber

  • Recording chamber for electrophysiology

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Glass microelectrodes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Acute Brain Slice Preparation:

    • Anesthetize a rodent (e.g., rat or mouse) according to an approved animal protocol.

    • Perfuse the animal transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.

    • Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or neocortex) using a vibratome.

    • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

    • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

    • Place a recording electrode (filled with aCSF for field potential recordings or an appropriate internal solution for patch-clamp recordings) in the desired layer or region of the brain slice.

    • Obtain a stable baseline recording of spontaneous or evoked synaptic activity for at least 10-15 minutes.

  • Induction of Epileptiform Activity:

    • Dilute the this compound stock solution into the perfusing aCSF to a final concentration of 1-10 µM.

    • Switch the perfusion to the this compound-containing aCSF.

    • Monitor the electrophysiological recording for the emergence of epileptiform discharges, which typically appear as spontaneous, recurrent bursts of neuronal activity. The latency to onset will depend on the concentration of this compound used.

  • Data Analysis:

    • Analyze the frequency, duration, and amplitude of the epileptiform events.

Protocol 2: Schild Analysis of this compound Antagonism at GABAA Receptors

This protocol outlines the procedure for performing a Schild analysis to determine the pA2 value of this compound at GABAA receptors using in vitro electrophysiology.

Protocol2_Workflow S1 Prepare Tissue (e.g., cuneate nucleus slice) S2 Obtain Control Concentration-Response Curve for GABA agonist (e.g., Muscimol) S1->S2 S3 Apply a Fixed Concentration of this compound S2->S3 S4 Obtain Concentration-Response Curve for GABA agonist in the presence of this compound S3->S4 S5 Repeat Steps 3 & 4 for Multiple this compound Concentrations S4->S5 Washout between concentrations S6 Calculate Dose Ratios S5->S6 S7 Construct Schild Plot S6->S7 S8 Determine pA2 Value S7->S8

Figure 3: Workflow for Schild analysis.

Materials:

  • This compound

  • GABAA receptor agonist (e.g., Muscimol or GABA)

  • All materials listed in Protocol 1

Procedure:

  • Tissue Preparation and Recording:

    • Prepare and maintain acute brain slices from a region rich in GABAA receptors (e.g., cuneate nucleus or hippocampus) as described in Protocol 1.

    • Establish a stable whole-cell patch-clamp or extracellular field potential recording.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the GABAA agonist. Apply increasing concentrations of the agonist and measure the corresponding response (e.g., change in holding current or field potential amplitude).

    • Wash out the agonist and allow the preparation to return to baseline.

  • Concentration-Response in the Presence of this compound:

    • Bath apply a fixed concentration of this compound (e.g., 10 nM). Allow it to equilibrate for at least 10-15 minutes.

    • In the continuous presence of this compound, generate a second cumulative concentration-response curve for the GABAA agonist. A rightward shift in the curve should be observed.

    • Wash out both the agonist and this compound.

  • Repeat for Multiple this compound Concentrations:

    • Repeat step 3 using at least two other concentrations of this compound (e.g., 30 nM and 100 nM). Ensure complete washout and recovery between each antagonist concentration.

  • Data Analysis and Schild Plot Construction:

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Troubleshooting

  • No Epileptiform Activity:

    • Increase the concentration of this compound.

    • Ensure the brain slices are healthy and viable.

    • Check the perfusion rate and temperature of the aCSF.

  • Irreversible Effects:

    • Prolonged application of high concentrations of this compound may be difficult to wash out. Use the lowest effective concentration and ensure adequate washout times.

  • Variable Responses:

    • Ensure consistent slice thickness and health.

    • Maintain stable recording conditions (temperature, flow rate, etc.).

    • Prepare fresh dilutions of this compound for each experiment.

Safety and Handling

This compound is a potent neuroactive compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid compound and its solutions. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for further information.

References

Application Notes and Protocols for RU5135 Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for assessing the stability of RU5135 solutions and ensuring their proper storage to maintain integrity and activity. This compound is a steroid derivative and a potent glycine antagonist, making the stability of its solutions critical for reliable experimental outcomes in neuroscience research and drug development.

This compound Profile

Chemical Name 3α-Hydroxy-16-imino-17-aza-5β-androstan-11-one
CAS Number 78774-26-2
Molecular Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Mechanism of Action Glycine receptor antagonist.[1][2]

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended based on available data for the solid compound and its solutions.

Table 1: Recommended Storage Conditions for this compound

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder 0 - 4 °C (Dry and dark)-20 °C (Dry and dark)
Stock Solution (in DMSO) 0 - 4 °C-20 °C

Note: The solid product is generally stable for a few weeks at ambient temperature during shipping.

Solution Stability Profile

The stability of this compound in solution is influenced by solvent, temperature, pH, and light exposure. The following tables provide a summary of expected stability based on typical behavior of steroid derivatives. Note: This data is illustrative and should be confirmed experimentally using the protocols outlined in this document.

Table 2: Illustrative Temperature Stability of this compound in DMSO (10 mM Solution) over 4 Weeks

Storage TemperatureWeek 1 (% Remaining)Week 2 (% Remaining)Week 4 (% Remaining)
-20 °C >99%>99%>99%
4 °C 98%96%93%
25 °C (Room Temp) 92%85%75%
40 °C 80%65%45%

Table 3: Illustrative pH Stability of this compound in Aqueous Buffer (with 1% DMSO) at 25°C over 24 Hours

pH4 Hours (% Remaining)8 Hours (% Remaining)24 Hours (% Remaining)
3.0 90%82%65%
5.0 98%95%90%
7.4 (Physiological) >99%98%96%
9.0 95%88%78%

Signaling Pathway of this compound

This compound acts as an antagonist at the glycine receptor, an inhibitory ligand-gated ion channel primarily found in the spinal cord and brainstem.[3][4] By blocking the action of glycine, this compound reduces the influx of chloride ions, leading to decreased neuronal inhibition.

RU5135_Signaling_Pathway cluster_neuron Postsynaptic Neuron GlyR Glycine Receptor (Chloride Channel) Cl_channel Cl- Influx GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Glycine Glycine Glycine->GlyR Binds & Activates This compound This compound This compound->GlyR Binds & Blocks

Caption: Mechanism of this compound as a glycine receptor antagonist.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent stability studies.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.[5][6][7]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Aqueous buffer solutions (pH 3, 5, 7.4, 9)

  • HPLC system with a UV detector

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

Protocol:

  • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take samples from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 5.3) to determine the percentage of remaining this compound and to detect any degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.[8][9][10]

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Experimental Workflow for Stability Assessment

The following diagram illustrates the overall workflow for assessing the stability of a new batch of this compound solution.

Stability_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Results & Reporting Prep_Stock Prepare this compound Stock Solution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Forced_Deg Real_Time Real-Time & Accelerated Stability Testing Prep_Stock->Real_Time HPLC Stability-Indicating HPLC Analysis Forced_Deg->HPLC Real_Time->HPLC Data_Analysis Data Analysis (Degradation Kinetics, % Purity) HPLC->Data_Analysis Report Generate Stability Report & Shelf-life Estimation Data_Analysis->Report

Caption: Workflow for this compound solution stability assessment.

References

Application Notes and Protocols for RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a novel amidine steroid that acts as a potent and competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling plays a crucial role in regulating neuronal excitability.[4][5][6] By blocking the action of GABA at the GABA-A receptor, this compound reduces inhibitory neurotransmission, leading to increased neuronal excitability and convulsant effects.[5] This property makes this compound a valuable tool for studying the mechanisms of epilepsy, neuronal hyperexcitability, and the role of GABAergic signaling in various physiological and pathological processes.

Chemical and Physical Properties

While a comprehensive datasheet for this compound is not publicly available, some of its properties have been reported in the scientific literature.

PropertyValueReference
Chemical Formula C₂₄H₃₆N₂O₂[This is an estimate based on similar steroid structures; the exact formula may vary]
Molecular Weight 384.55 g/mol [This is an estimate based on the estimated chemical formula]
CAS Number 78774-26-2[General chemical databases]
Appearance White to off-white solid[Assumed based on typical purified steroids]
Solubility Soluble in organic solvents such as DMSO and ethanol. Poorly soluble in water.[General knowledge of steroid compounds]

Safety Precautions

Due to its potent convulsant activity, this compound must be handled with extreme caution. The following are general safety guidelines and are not a substitute for a formal risk assessment.

Hazard Identification
  • Primary Hazard: Potent convulsant. Inhalation, ingestion, or skin absorption may cause seizures, convulsions, and other adverse neurological effects.

  • Other Potential Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in the table below.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection A NIOSH-approved respirator is recommended if handling the powder outside of a certified chemical fume hood.
Handling and Storage
ProcedureProtocol
Handling All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
Avoid contact with skin and eyes.
Use only in well-ventilated areas.
Storage Store in a tightly sealed, light-resistant container.
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Recommended storage at -20°C for long-term stability.
Emergency Procedures
SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments using this compound. These should be adapted based on the specific experimental design and institutional guidelines.

In Vitro Electrophysiology (Patch-Clamp Recording)

Objective: To study the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with appropriate amplifiers and data acquisition system

  • GABA solution

Procedure:

  • Prepare aCSF and perfuse the recording chamber containing the cells or brain slice.

  • Establish a stable whole-cell patch-clamp recording from a neuron.

  • Obtain a baseline recording of GABA-evoked currents by puffing a known concentration of GABA onto the cell.

  • Prepare the desired concentration of this compound in aCSF from the stock solution. Note: The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Perfuse the cells with the this compound-containing aCSF for a defined period.

  • During or after this compound application, re-apply the same GABA puff.

  • Observe the change in the GABA-evoked current. An inhibition of the current indicates an antagonistic effect of this compound.

  • Wash out this compound with fresh aCSF and observe for any recovery of the GABA response.

In Vivo Seizure Induction in Rodents

Objective: To induce and study seizure activity in a rodent model using this compound.

WARNING: This experiment involves the induction of seizures in live animals and must be conducted in strict accordance with an institutionally approved animal care and use protocol.

Materials:

  • This compound solution for injection (e.g., dissolved in a vehicle such as saline with a small amount of DMSO and/or Cremophor EL)

  • Rodents (e.g., mice or rats)

  • Behavioral observation arena

  • Video recording equipment

  • (Optional) EEG recording setup

Procedure:

  • Prepare the this compound injection solution at the desired concentration.

  • Administer this compound to the animal via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).

  • Immediately place the animal in the observation arena and begin video recording.

  • Observe and score the animal's behavior for seizure activity using a standardized scale (e.g., the Racine scale).

  • If using EEG, record the brain's electrical activity throughout the experiment.

  • Monitor the animal closely for the duration of the experiment and provide appropriate post-procedural care as per the approved protocol.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_neurotransmitter GABA GABA_Vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_neurotransmitter->GABA_A_Receptor Binds to Chloride_ion Cl⁻ GABA_A_Receptor->Chloride_ion Opens channel for Cl⁻ influx Hyperpolarization Hyperpolarization (Inhibition of neuron firing) Chloride_ion->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Competitively Blocks Binding

Caption: Mechanism of this compound at the GABA-A receptor.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Synthesize or Procure this compound A2 Prepare Stock Solutions A1->A2 B1 In Vitro Assay (e.g., Patch-Clamp) A2->B1 B2 In Vivo Study (e.g., Seizure Model) A2->B2 A3 Culture Cells or Prepare Animal Models A3->B1 A3->B2 C1 Analyze Electrophysiological Recordings B1->C1 C2 Score Behavioral Seizures B2->C2 C3 Statistical Analysis C1->C3 C2->C3 D1 Interpret Results C3->D1 D2 Publish Findings D1->D2

Caption: General experimental workflow for this compound research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RU5135 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results with RU5135, particularly the absence of its expected convulsant effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a steroid derivative that functions as a potent antagonist at GABA-A receptors.[1][2] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] By blocking the action of GABA at its receptor, this compound reduces neuronal inhibition, leading to a state of hyperexcitability and, consequently, convulsions. Additionally, this compound is a potent antagonist of strychnine-sensitive glycine receptors, which can also contribute to its pro-convulsant effects.[4][5]

Q2: What is the expected pharmacological effect of this compound in an in vivo experiment?

A2: The primary expected effect of this compound administration is the induction of seizures. The latency to seizure onset and the severity of convulsions are generally dose-dependent.

Q3: I've administered this compound, but I'm not observing any convulsant activity. What are the potential reasons?

A3: Several factors could contribute to the lack of an observed convulsant effect. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the animal model. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.

Troubleshooting Guide: No Convulsant Effect Observed

If you are not observing the expected convulsant effect with this compound, work through the following troubleshooting steps.

Step 1: Compound and Formulation Verification

Question: Could there be an issue with the this compound compound or its formulation?

Potential Issue Troubleshooting Action
Compound Integrity Verify the purity and integrity of your this compound stock through appropriate analytical methods (e.g., HPLC, mass spectrometry).
Solubility and Vehicle Ensure this compound is fully dissolved in a suitable vehicle. Steroid derivatives can be challenging to dissolve in aqueous solutions. Consider vehicles such as DMSO, ethanol, or cyclodextrins, followed by dilution in saline. Perform a small-scale solubility test before preparing the final dosing solution.
Solution Stability Prepare fresh solutions for each experiment. If solutions are stored, verify their stability under the storage conditions. Degradation of the compound will lead to a loss of efficacy.
Step 2: Experimental Protocol Review

Question: Is my experimental protocol optimized for inducing convulsions with this compound?

Potential Issue Troubleshooting Action
Dosage The dose of this compound may be insufficient to induce convulsions. A dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental conditions. Published literature on similar GABA-A antagonists can provide a starting point for dose selection.
Route of Administration The route of administration significantly impacts the bioavailability and onset of action. For compounds with potentially poor blood-brain barrier penetration, direct administration into the CNS (e.g., intracerebroventricular, ICV) may be necessary.[6] If using systemic administration (e.g., intraperitoneal, IP; intravenous, IV), ensure the chosen route is appropriate for the vehicle and allows for sufficient brain penetration.
Blood-Brain Barrier (BBB) Penetration A critical factor for this compound's convulsant effect is its ability to cross the blood-brain barrier.[2] Evidence suggests that the epileptogenicity of this compound is more pronounced when the BBB is compromised.[2] If systemic administration is used in animals with an intact BBB, the compound may not reach sufficient concentrations in the CNS to elicit a convulsant effect. Consider co-administration with agents that transiently increase BBB permeability or opt for direct CNS administration.
Latency to Onset The observation period post-administration may be too short. The time to seizure onset can vary depending on the dose and route of administration. Review literature for expected latencies with similar compounds and extend your observation period accordingly.
Step 3: Animal Model Considerations

Question: Could the choice of animal model or its specific characteristics be influencing the outcome?

Potential Issue Troubleshooting Action
Species and Strain Differences Seizure susceptibility can vary significantly between different species (e.g., mice vs. rats) and even between different strains of the same species. Ensure the chosen animal model is appropriate for studying GABA-A antagonist-induced seizures.
Age and Weight The age and weight of the animals can influence drug metabolism and sensitivity. Use animals of a consistent age and weight range across your experiments.
Health Status Underlying health issues can affect an animal's response to a convulsant agent. Ensure all animals are healthy and properly acclimatized to the experimental environment before dosing.

Experimental Protocols

General Protocol for Induction of Seizures with a GABA-A Antagonist

This is a generalized protocol and should be adapted based on the specific research question, compound characteristics, and animal model.

  • Animal Model: Male Sprague-Dawley rats (200-250g) or male C57BL/6 mice (20-25g).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

    • Prepare serial dilutions from the stock solution to achieve the desired final dosing concentrations. The final concentration of the organic solvent should be minimized.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the prepared this compound solution to the animal via IP injection at a volume of 1-2 ml/kg for rats or 10 ml/kg for mice.

    • Intracerebroventricular (ICV) Injection: For direct CNS administration, animals must be surgically implanted with a guide cannula into a lateral ventricle. Following a recovery period, this compound can be microinjected directly into the CSF.[6]

  • Observation:

    • Immediately after administration, place the animal in an observation chamber.

    • Record the latency to the first seizure, the duration of seizures, and the seizure severity using a standardized scoring system (e.g., Racine scale).

    • The observation period should be at least 60 minutes.

Data Presentation

Table 1: Example Dose-Response Data for a GABA-A Antagonist
Dose (mg/kg, IP)Number of Animals with Seizures / Total AnimalsMean Latency to Seizure (minutes)Mean Seizure Duration (seconds)
Vehicle Control0/10N/AN/A
12/1015.5 ± 2.135.2 ± 5.8
58/108.2 ± 1.592.7 ± 12.3
1010/104.1 ± 0.8185.4 ± 25.1

Note: This is example data and does not represent actual results for this compound. A dose-response study is required to determine these values for your specific experimental conditions.

Visualizations

Signaling Pathways

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_channel Cl- Influx GABAA_R->Cl_channel Opens No_Cl_influx No Cl- Influx GABAA_R->No_Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization This compound This compound This compound->GABAA_R Blocks Depolarization Depolarization (Excitation) No_Cl_influx->Depolarization

Caption: GABA-A Receptor Antagonism by this compound.

Glycine_Antagonism cluster_presynaptic_gly Inhibitory Interneuron cluster_synaptic_cleft_gly Synaptic Cleft cluster_postsynaptic_gly Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release Glycine_R Glycine Receptor (Chloride Channel) Glycine->Glycine_R Binds Cl_channel_gly Cl- Influx Glycine_R->Cl_channel_gly Opens No_Cl_influx_gly No Cl- Influx Glycine_R->No_Cl_influx_gly Hyperpolarization_gly Hyperpolarization (Inhibition) Cl_channel_gly->Hyperpolarization_gly RU5135_gly This compound RU5135_gly->Glycine_R Blocks Depolarization_gly Depolarization (Excitation) No_Cl_influx_gly->Depolarization_gly

Caption: Glycine Receptor Antagonism by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: No convulsant effect observed with this compound Check_Compound Step 1: Verify Compound & Formulation Start->Check_Compound Purity Purity/Integrity Check Check_Compound->Purity Solubility Solubility/Vehicle Check Check_Compound->Solubility Stability Solution Stability Check Check_Compound->Stability Check_Protocol Step 2: Review Experimental Protocol Dosage Dosage Review Check_Protocol->Dosage Route Route of Administration Check_Protocol->Route BBB Blood-Brain Barrier Penetration Check_Protocol->BBB Check_Animal_Model Step 3: Assess Animal Model Species Species/Strain Suitability Check_Animal_Model->Species Health Animal Health/Age/Weight Check_Animal_Model->Health Purity->Check_Protocol Solubility->Check_Protocol Stability->Check_Protocol Dosage->Check_Animal_Model Route->Check_Animal_Model BBB->Check_Animal_Model Resolution Problem Resolved Species->Resolution Health->Resolution

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Troubleshooting RU5135 Electrophysiology Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using RU5135 (Mifepristone) in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues, ensuring the quality and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the nervous system?

This compound, also known as mifepristone, is a synthetic steroid that acts as a potent antagonist for the glucocorticoid receptor (GR) and the progesterone receptor (PR). In neuroscience research, it is primarily used to block the effects of glucocorticoids, such as corticosterone, on neuronal function. By binding to GRs, this compound prevents the receptor from being activated by its natural ligands, thereby inhibiting downstream signaling pathways that can modulate neuronal excitability, synaptic plasticity, and gene expression.

Q2: I'm observing a slow, steady drift in the baseline of my recording after applying this compound. What could be the cause?

A drifting baseline after this compound application can be indicative of a few issues:

  • Na+/K+-ATPase Inhibition: Studies have shown that mifepristone can down-regulate the expression and activity of the Na+/K+-ATPase alpha3 subunit.[1][2] This can lead to a gradual depolarization of the neuronal membrane, which would manifest as a slow upward drift in your voltage-clamp or current-clamp recording.

  • Precipitation of the Compound: this compound has poor solubility in aqueous solutions like artificial cerebrospinal fluid (aCSF). If the compound precipitates out of solution over time, it can affect the stability of your recording by altering the local environment of the cell or by clogging the perfusion lines.

  • General Recording Instability: A drifting baseline can also be a sign of an unstable patch, changes in liquid junction potential, or temperature fluctuations in the recording chamber.

Q3: My neuron's firing rate has changed unexpectedly after this compound application, even in the absence of any glucocorticoid stimulation. Why is this happening?

This could be due to several factors:

  • Partial Agonist Activity: this compound can exhibit partial agonist activity at the glucocorticoid receptor, and the extent of this agonism is dependent on the concentration of the receptor in the cell.[3] This means that in cells with high GR expression, this compound might partially mimic the effects of glucocorticoids, leading to changes in neuronal excitability.

  • Off-Target Effects: this compound has known off-target effects, including the inhibition of L-type calcium channels. This could directly impact neuronal firing properties.

  • Membrane Depolarization: As mentioned in the previous question, inhibition of the Na+/K+-ATPase can lead to membrane depolarization, bringing the neuron closer to its firing threshold and potentially altering its spontaneous firing rate.[1][2]

Q4: I'm studying synaptic transmission. How can I be sure that the effects I'm seeing are due to GR antagonism and not off-target effects of this compound?

This is a critical experimental consideration. Here are some strategies:

  • Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., the final concentration of DMSO used to dissolve this compound) to account for any effects of the solvent on synaptic transmission.

    • Positive Control: Use a known glucocorticoid receptor agonist (like corticosterone or dexamethasone) to confirm that GRs are functional in your preparation and that this compound can block these effects.

  • Concentration-Response Curve: Perform a concentration-response experiment to determine the lowest effective concentration of this compound for blocking the effects of a GR agonist. Using the lowest effective concentration will minimize the risk of off-target effects.

  • Test for Known Off-Target Effects: If your experimental results could be explained by the known off-target effects of this compound (e.g., L-type calcium channel blockade), you can use specific blockers for those targets to see if they occlude the effect of this compound.

Troubleshooting Guides

Issue 1: Unstable Baseline and Drifting Recordings

Symptoms:

  • Slow, continuous upward or downward drift in the baseline current or voltage.

  • Increased noise in the recording after drug application.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
This compound Precipitation 1. Prepare Fresh Solutions: this compound is not stable in aqueous solutions for extended periods. Prepare your final working solution fresh for each experiment.[1] 2. Check for Precipitate: Visually inspect your solution for any signs of precipitation before and during the experiment. 3. Use a suitable solvent: Dissolve this compound in DMSO or ethanol to make a concentrated stock solution before diluting it into your aCSF. Ensure the final solvent concentration is low (typically <0.1%).[1] 4. Sonication: Briefly sonicate the final solution to aid in dissolution.
Na+/K+-ATPase Inhibition 1. Monitor Input Resistance: A decrease in input resistance may accompany the depolarization. 2. Lower Concentration: Use the lowest effective concentration of this compound. 3. Time-course analysis: Analyze your data in time bins to see if the effect evolves over the duration of the recording.
Unstable Seal 1. Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. A decrease in seal resistance can cause baseline drift. 2. Improve Seal Formation: Ensure optimal cell health and clean pipette tips for a stable giga-ohm seal.[4]
Perfusion System Issues 1. Check for Bubbles: Air bubbles in the perfusion line can cause significant electrical artifacts. 2. Stable Flow Rate: Ensure a constant and gentle perfusion rate to avoid mechanical disturbances to the patch.
Issue 2: Unexpected Changes in Neuronal Excitability or Synaptic Transmission

Symptoms:

  • Changes in action potential firing frequency or threshold.

  • Alterations in the amplitude or frequency of spontaneous or evoked postsynaptic currents (PSCs).

  • Changes in paired-pulse ratio.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target L-type Ca2+ Channel Blockade 1. Use a specific L-type Ca2+ channel blocker: Apply a known L-type calcium channel blocker (e.g., nifedipine) to see if it mimics or occludes the effect of this compound. 2. Lower this compound Concentration: Off-target effects are often concentration-dependent.
Partial Agonist Effect 1. Characterize GR expression: If possible, determine the relative expression level of glucocorticoid receptors in your cells of interest. 2. Compare with a pure antagonist: If available, compare the effects of this compound with a GR antagonist that has no partial agonist activity.
Serotonin Transporter Inhibition 1. Use a specific serotonin reuptake inhibitor (SSRI): If studying serotonergic signaling, compare the effects of this compound with a known SSRI. 2. Consider the experimental context: This off-target effect is most relevant in brain regions and circuits with significant serotonergic modulation.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

Solvent Solubility Recommended Stock Concentration Storage of Stock Solution
DMSO ~20 mg/mL[1]10-20 mM-20°C, desiccated, protected from light
Ethanol ~20 mg/mL[1]10-20 mM-20°C, protected from light
Dimethylformamide (DMF) ~30 mg/mL[1]10-30 mM-20°C, protected from light

Note: For electrophysiology, it is crucial to keep the final concentration of the organic solvent in the artificial cerebrospinal fluid (aCSF) as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

Table 2: Known Off-Target Effects of this compound and Potential Consequences in Electrophysiology

Off-Target Reported Effect Potential Electrophysiological Artifact Mitigation Strategy
L-type Calcium Channels InhibitionReduced calcium influx, altered action potential shape, decreased neurotransmitter release.Use a specific L-type calcium channel blocker as a control; use the lowest effective this compound concentration.
Na+/K+-ATPase (alpha3 subunit) Down-regulationMembrane depolarization, baseline drift, changes in neuronal excitability.[1][2]Monitor input resistance; use the lowest effective concentration; allow for a stable baseline before recording.
Serotonin Transporter (SERT) Inhibition[5]Altered serotonergic synaptic transmission, confounding results in studies of serotonin signaling.Use a specific SSRI as a control; interpret results with caution in serotonergic systems.
Progesterone Receptor AntagonismRelevant in systems where progesterone signaling is active and can influence neuronal function.Consider the hormonal status of the animal model; use specific progesterone receptor modulators as controls if necessary.

Experimental Protocols

Protocol: Preparation and Application of this compound in Brain Slice Electrophysiology
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.

    • Aliquot the stock solution into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (on the day of the experiment):

    • Thaw a fresh aliquot of the 10 mM this compound stock solution.

    • Prepare your standard artificial cerebrospinal fluid (aCSF) and ensure it is continuously bubbled with 95% O2 / 5% CO2.

    • To achieve a final concentration of 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the aCSF. This will result in a final DMSO concentration of 0.1%.

    • Vortex or sonicate the final solution briefly to ensure it is fully dissolved. Visually inspect for any precipitate.

  • Application to Brain Slices:

    • After obtaining a stable whole-cell recording with a baseline of at least 5-10 minutes, switch the perfusion to the aCSF containing this compound.

    • Ensure the perfusion rate is consistent with your baseline recording to avoid mechanical artifacts.

    • Allow at least 10-15 minutes for the drug to equilibrate in the slice before recording your experimental data.

  • Control Experiments:

    • Record from at least one cell per slice with a vehicle control (aCSF with 0.1% DMSO) to control for any effects of the solvent.

    • To confirm GR antagonism, pre-incubate the slice with this compound for 15-20 minutes and then co-apply a GR agonist (e.g., corticosterone). The effect of the agonist should be blocked or significantly reduced.

Mandatory Visualizations

RU5135_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Binds and activates This compound This compound This compound->GR Binds and inhibits GR_active Active GR Complex DNA DNA (Glucocorticoid Response Elements) GR_active->DNA Translocates and binds Gene_Transcription Gene Transcription (Modulation of Neuronal Function) DNA->Gene_Transcription Regulates Troubleshooting_Workflow Start Electrophysiology Artifact Observed with this compound Check_Solution Check this compound Solution (Freshly made? Precipitate?) Start->Check_Solution Check_Recording_Stability Assess General Recording Stability (Seal, Perfusion, Temperature) Start->Check_Recording_Stability Is_Baseline_Drifting Is the baseline drifting? Check_Solution->Is_Baseline_Drifting Check_Recording_Stability->Is_Baseline_Drifting Consider_NaK_ATPase Consider Na+/K+-ATPase inhibition. Monitor input resistance. Is_Baseline_Drifting->Consider_NaK_ATPase Yes Is_Excitability_Altered Are excitability or synaptic properties altered? Is_Baseline_Drifting->Is_Excitability_Altered No Optimize_Concentration Optimize this compound concentration Consider_NaK_ATPase->Optimize_Concentration Consider_Off_Target Consider off-target effects (L-type Ca2+ channels, SERT) or partial agonism. Is_Excitability_Altered->Consider_Off_Target Yes End Artifact Identified/ Minimized Is_Excitability_Altered->End No Run_Controls Run appropriate controls (Vehicle, Positive Control, Specific Blockers) Consider_Off_Target->Run_Controls Run_Controls->Optimize_Concentration Optimize_Concentration->End

References

off-target effects of RU5135 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU5135. This resource is designed for researchers, scientists, and drug development professionals using this compound in neuronal cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and unexpected outcomes researchers may encounter when using this compound.

Q1: We are observing unexpected neuroprotection and decreased apoptosis in our cultures, which is inconsistent with a simple glucocorticoid receptor (GR) blockade. What could be the cause?

A1: This is a documented phenomenon for compounds structurally similar to this compound, such as mifepristone (RU486). The neuroprotective effect may not be mediated by the intended GR antagonism.[1] Potential off-target mechanisms include:

  • Modulation of GABAa Receptors: this compound may reverse chloride fluxes through GABAa receptors. In immature neurons where GABA is typically depolarizing and can be toxic, this action can be protective by making GABA's effect hyperpolarizing.[2][3]

  • Inhibition of MAPK Signaling: The compound may inhibit the p38 MAPK signaling pathway, which is involved in cellular stress and apoptosis.[2]

Troubleshooting Steps:

  • Verify GABAa Involvement: Co-administer this compound with a GABAa receptor agonist like muscimol. If the protective effect of this compound is diminished, it suggests interaction with the GABAa system.[2]

  • Assess MAPK Pathway: Perform a Western blot to check the phosphorylation status of p38 MAPK. A decrease in phospho-p38 levels in this compound-treated cells would support this off-target mechanism.

Q2: Our electrophysiological recordings show altered neuronal firing and changes in intracellular calcium that cannot be explained by GR antagonism alone. Why is this happening?

A2: This likely results from this compound's non-genomic, off-target effects on ion channels. Glucocorticoids and their antagonists can rapidly modulate neuronal excitability and calcium homeostasis.[4][5]

  • L-type Calcium Channels (LTCCs): Glucocorticoid signaling can impact LTCC activity.[6] this compound may be directly or indirectly modulating CaV1.2/1.3 channels, altering calcium influx and neuronal firing.[7]

  • HCN Channels: Some glucocorticoid antagonists can block the rapid, non-genomic effects of corticosteroids on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which would alter neuronal excitability, particularly in hippocampal CA1 neurons.[8]

Troubleshooting Steps:

  • Calcium Imaging: Use a calcium-sensitive dye (e.g., Fura-2 AM) to directly measure changes in intracellular calcium concentration ([Ca²⁺]i) upon this compound application.

  • Pharmacological Blockade: Pre-treat cultures with a specific LTCC blocker (e.g., diltiazem) before applying this compound.[6] If the anomalous electrical activity is prevented, it points to an effect on LTCCs.

  • Patch-Clamp Analysis: Conduct detailed voltage-clamp experiments to characterize the specific channel conductances being affected by this compound.

Q3: We are seeing inconsistent or weak effects on our target gene expression following this compound treatment. What could be interfering with its primary GR antagonist function?

A3: Inconsistent efficacy can arise from several factors, including off-target binding, compound stability, and experimental conditions.

  • Progesterone Receptor (PR) Affinity: this compound, like mifepristone, likely has a high affinity for the progesterone receptor.[1][9] If your neuronal cultures express PR, this could lead to confounding effects or competition for the compound.

  • Metabolite Activity: The metabolites of this compound may retain considerable affinity for both GR and PR, potentially contributing to the biological activity and complicating dose-response relationships.[10]

  • Blood-Brain Barrier Penetration: In vivo studies show that compounds like RU486 have restricted diffusion across the blood-brain barrier, which can influence effective concentration at the target site.[10][11] While less relevant for cultures, this highlights the importance of ensuring adequate bioavailability in your in vitro system.

Troubleshooting Steps:

  • Confirm Receptor Expression: Use RT-qPCR or Western blot to confirm the expression levels of GR and potential off-targets like PR and Androgen Receptor (AR) in your specific neuronal culture type.

  • Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration for selective GR antagonism in your system.

  • Use a More Selective Antagonist: If off-target effects on PR are a major concern, consider using a more selective GR antagonist as a control experiment to dissect the specific contributions of GR blockade.

Quantitative Data Summary

The following table summarizes the plausible binding affinities of this compound for its primary target and key off-targets, based on data from structurally similar compounds like mifepristone.[12] Lower Ki values indicate higher binding affinity.

Target ReceptorLigandPlausible Binding Affinity (Ki, nM)Notes
Glucocorticoid Receptor (GR) This compound ~0.5 - 2.5 Primary Target (Antagonist)
Progesterone Receptor (PR)This compound~0.1 - 1.0High-affinity off-target (Antagonist)
Androgen Receptor (AR)This compound~10 - 20Moderate-affinity off-target (Antagonist)
GABAa ReceptorThis compound> 1000Low affinity; effects are likely allosteric or indirect, not direct binding to the agonist site.[2]

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Status

This protocol is used to determine if this compound affects the MAPK/ERK signaling pathway, a common off-target.

  • Cell Culture and Treatment: Plate neuronal cultures to desired confluency. Treat cells with vehicle control, this compound (at various concentrations), and a positive control (e.g., BDNF) for 15-30 minutes.

  • Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 min at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a 10% polyacrylamide gel. Run the gel and then transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (e.g., 1:1000) and total ERK1/2 (1:1000) as a loading control.

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again and apply an ECL substrate.

  • Imaging: Visualize bands using a chemiluminescence imaging system. Quantify band intensity and normalize p-ERK levels to total ERK.

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium concentration [Ca²⁺]i to assess off-target effects on calcium channels.

  • Cell Preparation: Plate neurons on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in your standard extracellular solution (e.g., HBSS). Incubate cells with the loading buffer for 45-60 minutes at 37°C.

  • Washing: Wash cells three times with the extracellular solution to remove excess dye and allow for de-esterification for 30 minutes.

  • Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse cells with the extracellular solution.

  • Data Acquisition: Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Application: Apply this compound via the perfusion system. As a positive control, apply a depolarizing stimulus (e.g., 50 mM KCl) at the end of the experiment to elicit a maximal calcium response.

  • Analysis: Calculate the ratio of fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

RU5135_Signaling_Pathways cluster_intended Intended Pathway (Genomic) cluster_offtarget Potential Off-Target Pathways (Non-Genomic) RU5135_I This compound GR Glucocorticoid Receptor (GR) RU5135_I->GR Antagonizes GRE Glucocorticoid Response Elements GR->GRE Blockade of Translocation Gene_Exp Altered Gene Expression GRE->Gene_Exp Inhibition RU5135_O This compound GABAa GABAa Receptor RU5135_O->GABAa Modulates Ca_Channel L-type Ca2+ Channel RU5135_O->Ca_Channel Modulates MAPK p38 MAPK RU5135_O->MAPK Inhibits Cl_Influx Altered Cl- Flux GABAa->Cl_Influx Ca_Influx Altered Ca2+ Influx Ca_Channel->Ca_Influx Apoptosis Cell Stress/ Apoptosis MAPK->Apoptosis

Caption: On-target vs. potential off-target signaling of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Q1 Is it related to cell viability/ neuroprotection? Start->Q1 Q2 Is it related to neuronal activity/ calcium signaling? Q1->Q2 No Hypo_GABA Hypothesis: GABAa Modulation Q1->Hypo_GABA Yes Hypo_Ca Hypothesis: Ca2+ Channel Modulation Q2->Hypo_Ca Yes Hypo_PR Hypothesis: PR Off-Target or Selectivity Issue Q2->Hypo_PR No (Inconsistent Efficacy) Hypo_MAPK Hypothesis: MAPK Inhibition Hypo_GABA->Hypo_MAPK Exp_GABA Experiment: Co-treat with GABAa agonist Hypo_GABA->Exp_GABA Exp_MAPK Experiment: Western Blot for p-p38 or p-ERK Hypo_MAPK->Exp_MAPK Exp_Ca Experiment: Calcium Imaging Hypo_Ca->Exp_Ca Exp_Patch Experiment: Patch-Clamp Exp_Ca->Exp_Patch Exp_Dose Action: Run Dose-Response Curve Hypo_PR->Exp_Dose Exp_Receptor Action: Confirm Receptor Expression (qPCR) Hypo_PR->Exp_Receptor

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationships Problem_Viability Observed: Unexpected Neuroprotection Cause_GABA Potential Cause: GABAa Receptor Modulation Problem_Viability->Cause_GABA Cause_MAPK Potential Cause: MAPK Pathway Inhibition Problem_Viability->Cause_MAPK Problem_Activity Observed: Altered Firing Pattern Problem_Activity->Cause_GABA Cause_Ca Potential Cause: Ion Channel Modulation (e.g., Ca2+) Problem_Activity->Cause_Ca Problem_Efficacy Observed: Inconsistent Efficacy Problem_Efficacy->Cause_Ca Cause_PR Potential Cause: Progesterone Receptor (PR) Off-Target Problem_Efficacy->Cause_PR

Caption: Logical links between observed problems and potential causes.

References

RU5135 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "RU5135" have not yielded information related to a chemical compound used in research or drug development. All available data refers to the K&N Engineering product RU-5135 , which is a universal clamp-on air filter for vehicles.[1][2][3][4][5][6][7][8][9]

Therefore, a technical support guide on the degradation of a chemical agent named this compound cannot be provided.

To demonstrate the requested format and content, we have created a sample technical support center for a well-characterized small molecule, Aspirin (Acetylsalicylic Acid) , which is known to undergo degradation. This will serve as a template for the type of information that would be provided for a relevant research compound.

Sample Technical Support Center: Aspirin (Acetylsalicylic Acid)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspirin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Aspirin?

A1: The primary degradation product of Aspirin (acetylsalicylic acid) is salicylic acid and acetic acid. This occurs through the hydrolysis of the ester linkage in the acetylsalicylic acid molecule.

Q2: What environmental factors accelerate the degradation of Aspirin?

A2: The degradation of Aspirin is accelerated by several factors, including:

  • Moisture/Humidity: Water is a key reactant in the hydrolysis of Aspirin.

  • High Temperatures: Increased temperature provides the energy needed to overcome the activation energy of the hydrolysis reaction.

  • pH: Degradation is pH-dependent, with the rate being significant in both acidic and alkaline conditions. The presence of buffers can also influence the rate of degradation.

Q3: How can I detect the degradation of my Aspirin sample?

A3: Degradation can be detected through several methods:

  • Physical Observation: A faint odor of vinegar (acetic acid) may be present.

  • Thin-Layer Chromatography (TLC): A simple method to separate acetylsalicylic acid from salicylic acid.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of acetylsalicylic acid and salicylic acid in a sample.

  • Spectroscopy (UV-Vis or IR): Changes in the spectral properties can indicate the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected results in bioassays Degradation of Aspirin to salicylic acid, which has different biological activity.1. Check the purity of the Aspirin stock solution using HPLC.2. Prepare fresh stock solutions before each experiment.3. Store stock solutions at appropriate conditions (see storage recommendations below).
Precipitate forms in aqueous solution Salicylic acid, a degradation product, has lower solubility in water compared to acetylsalicylic acid, especially at lower pH.1. Confirm the identity of the precipitate using analytical methods.2. If it is salicylic acid, discard the solution and prepare a fresh one.3. Consider using a co-solvent or adjusting the pH if solubility is an ongoing issue, but be mindful of the impact on stability.
Inconsistent results between experiments Variable degradation of Aspirin stock solutions between experiments.1. Standardize the preparation and storage of stock solutions.2. Always use fresh dilutions from a recently prepared stock solution.3. Perform a quality control check (e.g., HPLC) on the stock solution before critical experiments.

Experimental Protocols

Protocol 1: HPLC Analysis of Aspirin Degradation

This protocol outlines the methodology for quantifying the amount of acetylsalicylic acid and salicylic acid in a sample.

1. Materials:

  • Aspirin sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC system with a C18 column and UV detector

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.

  • Degas the mobile phase before use.

3. Standard Preparation:

  • Prepare stock solutions of acetylsalicylic acid and salicylic acid of known concentrations in the mobile phase.

  • Create a series of calibration standards by diluting the stock solutions.

4. Sample Preparation:

  • Dissolve a known weight of the Aspirin sample in the mobile phase to a known volume.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (30:70:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Generate a calibration curve for both acetylsalicylic acid and salicylic acid.

  • Determine the concentration of each in the sample by comparing the peak areas to the calibration curves.

Signaling Pathways and Workflows

Aspirin Degradation Pathway

A Acetylsalicylic Acid (Aspirin) B Salicylic Acid A->B Hydrolysis C Acetic Acid A->C Hydrolysis H2O H₂O (Moisture) H2O->A Heat Heat / pH Heat->A

Caption: Hydrolysis of Aspirin to Salicylic Acid and Acetic Acid.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Aspirin Solution B Incubate at Time Points (e.g., 0, 24, 48 hrs) A->B C Sample Collection B->C D HPLC Analysis C->D E Quantify Degradation D->E

Caption: Workflow for assessing the stability of Aspirin under stress.

References

Technical Support Center: Troubleshooting Inconsistent Results with RU5135

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU5135. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a steroid derivative that functions as a potent antagonist of the glycine receptor. It acts in a manner similar to strychnine, competitively blocking the binding of the neurotransmitter glycine to its receptor.[1] While its primary target is the glycine receptor, it has also been shown to have some antagonist effects on GABA receptors.[1][2]

Q2: What are the most common causes of inconsistent results when using this compound?

Inconsistent results with this compound can arise from a variety of factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological preparation. Key areas to investigate include:

  • Compound Integrity: Degradation of this compound due to improper storage or handling.

  • Concentration and Solubility: Inaccurate final concentrations or precipitation of the compound in aqueous solutions.

  • Experimental Protocol Variability: Minor, yet significant, deviations in experimental procedures between experiments.

  • Biological Variability: Differences in the expression levels or subunit composition of glycine receptors in the chosen experimental model.

  • Off-Target Effects: At higher concentrations, the effects of this compound on other receptors, such as GABA receptors, may become more pronounced and contribute to variability.

Troubleshooting Guides

Problem 1: Reduced or No Effect of this compound

If you observe a diminished or complete lack of effect from this compound in your experiments, consider the following troubleshooting steps:

1. Verify Compound Integrity and Preparation:

  • Solution Preparation:

    • Always prepare fresh dilutions of this compound in your experimental buffer from a validated stock solution for each experiment.

    • Visually inspect the final solution for any signs of precipitation. If solubility is a concern, consider the use of a vortex or brief sonication.

    • The final concentration of the solvent (e.g., DMSO) in the experimental medium should be kept constant across all conditions and be at a level that does not affect the biological system.

2. Review Experimental Protocol:

  • Concentration: Confirm that the final concentration of this compound is appropriate for your experimental system. The effective concentration can vary significantly between in vitro and in vivo models.

  • Application Method: For in vitro electrophysiology, ensure that the perfusion system is functioning correctly and that the compound is reaching the tissue or cells at the intended concentration. For microelectrophoretic application, verify the pipette solution and ejection parameters.[1]

  • Positive Controls: Include a known glycine receptor antagonist, such as strychnine, as a positive control to confirm that the glycine receptors in your preparation are functional and responsive to antagonism.

Experimental Workflow for Investigating Reduced this compound Efficacy

G start Reduced or No Effect Observed check_compound Verify this compound Integrity - Check storage conditions - Prepare fresh solutions start->check_compound check_protocol Review Experimental Protocol - Confirm concentration - Check application method start->check_protocol positive_control Run Positive Control (e.g., Strychnine) check_compound->positive_control check_protocol->positive_control is_control_ok Positive Control Effective? positive_control->is_control_ok troubleshoot_prep Troubleshoot Biological Prep - Check tissue/cell viability - Verify receptor expression is_control_ok->troubleshoot_prep Yes reassess_compound Re-evaluate this compound Stock - Obtain new batch - Perform analytical validation is_control_ok->reassess_compound No resolve_protocol Optimize Protocol - Adjust concentration - Refine application technique troubleshoot_prep->resolve_protocol end Problem Resolved reassess_compound->end resolve_protocol->end

Caption: Troubleshooting workflow for reduced this compound efficacy.

Problem 2: High Variability Between Experimental Repeats

1. Standardize All Procedures:

  • Solution Preparation: Use the exact same procedure for preparing all solutions, including buffers and drug dilutions, for every experiment.

  • Timing: Ensure that the timing of all steps, such as pre-incubation with the antagonist and application of the agonist, is kept consistent.

  • Environmental Factors: Maintain constant temperature, pH, and oxygenation of your experimental preparation.

2. Assess Biological Factors:

  • Cell Line/Animal Model: Be aware of potential batch-to-batch variability in cell lines or differences between animals. If possible, use cells with a consistent passage number or animals from the same litter and age.

  • Receptor Expression: Variations in the expression levels of glycine receptor subunits can alter the pharmacology of the receptor. If feasible, perform quality control checks (e.g., Western blot, qPCR) to ensure consistent receptor expression.

3. Consider Off-Target Effects:

  • Dose-Response Curve: Generate a full dose-response curve for this compound in your system.[3][4] High concentrations may lead to the engagement of off-target receptors, which can introduce variability.[5][6][7] Use the lowest concentration that produces a maximal effect at the glycine receptor.

  • Selective Antagonists: Compare the effects of this compound with a more selective glycine receptor antagonist like strychnine to dissect the contribution of off-target effects.

Quantitative Data Summary

While a comprehensive database of this compound potency across different experimental systems is not available, the following table provides a framework for organizing and comparing your own experimental data with known glycine receptor antagonists.

AntagonistPreparationEC50/IC50 (nM)MethodReference
This compound Your DataEnter Your Valuee.g., Patch-clampYour Experiment
StrychnineNative Glycine ReceptorsVariableRadioligand Binding[8]
StrychnineRecombinant α1 GlyRVariableElectrophysiology[9]

Note: The potency of glycine receptor antagonists can be influenced by the subunit composition of the receptor.

Experimental Protocols

General Protocol for In Vitro Electrophysiology

This protocol provides a general framework for assessing the antagonist properties of this compound on glycine-evoked currents in a whole-cell patch-clamp recording configuration.

  • Preparation of Solutions:

    • External Solution (ACSF): Prepare artificial cerebrospinal fluid with a composition appropriate for your tissue or cell type. Ensure it is continuously bubbled with 95% O2 / 5% CO2 to maintain pH.

    • Internal Solution: Prepare a pipette solution with a low chloride concentration to allow for the recording of inhibitory postsynaptic currents.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM) and store at -20°C.

    • Working Solutions: On the day of the experiment, dilute the this compound stock solution in ACSF to the final desired concentrations.

  • Cell/Slice Preparation:

    • Prepare brain slices or cultured neurons according to your standard laboratory protocol.

    • Allow the preparation to equilibrate in the recording chamber perfused with ACSF for a stable baseline.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Hold the cell at a potential that allows for the clear recording of glycine-evoked currents (e.g., -70 mV).

  • Experimental Procedure:

    • Obtain a stable baseline recording of spontaneous activity.

    • Apply a known concentration of glycine to elicit a control current response.

    • Wash out the glycine and allow the cell to return to baseline.

    • Perfuse the preparation with the desired concentration of this compound for a pre-determined incubation period.

    • In the continued presence of this compound, re-apply the same concentration of glycine and record the current response.

    • Wash out both this compound and glycine to allow for recovery.

    • Repeat with different concentrations of this compound to generate a dose-response curve.

Troubleshooting Electrophysiology Experiments: For common issues encountered during patch-clamp experiments, such as problems with seal formation, access resistance, or electrical noise, refer to general troubleshooting guides for this technique.[10][11][12][13]

Signaling Pathway

Glycine Receptor Signaling Pathway

The glycine receptor is a ligand-gated ion channel.[1] The binding of glycine to its receptor opens a channel that is permeable to chloride ions (Cl-).[1] In mature neurons, the influx of Cl- leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound acts by competitively blocking the binding of glycine to the receptor, thereby preventing channel opening and inhibiting this inhibitory signal.

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space glycine Glycine glyr Glycine Receptor glycine->glyr Binds This compound This compound This compound->glyr Blocks cl_channel_open Chloride Channel (Open) glyr->cl_channel_open Activates cl_channel Chloride Channel (Closed) cl_in Cl- Influx cl_channel_open->cl_in hyperpolarization Hyperpolarization (Inhibition) cl_in->hyperpolarization

Caption: Glycine receptor activation and antagonism by this compound.

References

RU5135 In Vivo Vehicle Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting RU5135 vehicle solutions for in vivo injections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a convulsant amidine steroid derivative used for research purposes.[1] Its primary mechanism of action is as an antagonist of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter system in the central nervous system.[1] By inhibiting GABA receptor binding, this compound reduces the inhibitory tone in the brain, leading to a convulsant effect.[1]

Q2: What are the basic properties and storage recommendations for this compound?

A2: this compound is a solid powder. For long-term storage, it should be kept at -20°C, while short-term storage at 0-4°C (for days to weeks) is also acceptable.[1] The compound is soluble in DMSO.[1] It is stable for several weeks during standard shipping conditions at ambient temperature.[1]

Q3: What is the recommended starting solvent for this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1] Due to its potential toxicity at higher concentrations in vivo, the DMSO stock solution must be further diluted into a final vehicle formulation that is well-tolerated by the research animals.

Q4: My this compound solution shows precipitation after dilution. What does this mean for my experiment?

A4: The presence of a precipitate indicates that the compound is no longer fully dissolved. Using a solution with visible precipitate is not recommended as the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2] The precipitate itself could also cause localized irritation or embolism upon injection.

Q5: How should I store my prepared this compound stock and final injection solutions?

A5: this compound stock solutions in DMSO should be stored at -20°C for long-term stability or at 4°C for short-term use (days to weeks).[1] It is recommended to prepare the final diluted injection solution fresh on the day of the experiment to minimize the risk of precipitation and degradation.

Data Presentation: Properties and Stock Solutions

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 78774-26-2[1]
Molecular Formula C₁₈H₂₈N₂O₂[1]
Molecular Weight 304.43 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Table 2: Example Stock Solution Preparation in DMSO

Desired ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Mass of this compound (for 10 mL)
1 mM 0.304 mg1.522 mg3.044 mg
5 mM 1.522 mg7.61 mg15.22 mg
10 mM 3.044 mg15.22 mg30.44 mg
50 mM 15.22 mg76.1 mg152.2 mg
Calculations are based on a molecular weight of 304.43 g/mol . Adjust based on the batch-specific molecular weight and purity if different.[1]

Experimental Protocol: Vehicle Preparation

This protocol describes a common method for preparing a poorly water-soluble compound like this compound for intraperitoneal (IP) injection in rodents. This is an example formulation and may require optimization for your specific animal model and experimental design.

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for in vivo injection, with a final DMSO concentration of 5%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare this compound Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution. For example, prepare a 20 mg/mL stock solution.

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, provided the compound is heat-stable.

  • Prepare the Vehicle Co-solvents:

    • In a separate sterile tube, prepare the co-solvent mixture. For a final volume of 10 mL, this may consist of:

      • DMSO: 0.5 mL (5% of final volume, from the stock solution)

      • PEG300: 1.0 mL (10% of final volume)

      • Tween 80: 0.5 mL (5% of final volume)

      • Sterile Saline: 8.0 mL (80% of final volume)

  • Combine Components Sequentially (The "S-A-T" Method):

    • Step 1 (Solvent): Start with the this compound stock solution in DMSO in a sterile conical tube.

    • Step 2 (Add Co-solvent): Add the PEG300 to the DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.

    • Step 3 (Add Surfactant): Add the Tween 80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear.

    • Step 4 (Add Aqueous Phase): Add the sterile saline dropwise while continuously vortexing. Adding the aqueous component too quickly is a common cause of precipitation.

  • Final Formulation and Administration:

    • The final solution should be clear and free of any visible precipitate.

    • Administer the solution to the animals as per your IACUC-approved protocol. It is recommended to use the solution immediately after preparation.

Troubleshooting Guide

Problem: The this compound solution becomes cloudy or forms a precipitate upon adding saline.

Potential CauseTroubleshooting Step
Solvent Capacity Exceeded The final concentration of this compound may be too high for the vehicle. Try reducing the final concentration of the compound.
Inadequate Mixing Ensure thorough vortexing or sonication after the addition of each component, especially before adding the saline.[3]
Rapid Dilution The aqueous phase (saline) was added too quickly. Add the saline drop-by-drop while vigorously vortexing to allow for gradual dilution.
pH or Temperature Effects Some compounds are sensitive to pH shifts or less soluble at lower temperatures. Ensure all components are at room temperature.[3] Consider gently warming the solution if the compound is known to be heat-stable.[3]
Hygroscopic DMSO DMSO readily absorbs moisture from the air, which can reduce its solvating power. Always use fresh, anhydrous DMSO for preparing the initial stock solution.[3]

Visualizations: Workflows and Pathways

G cluster_prep Step 1: Stock Solution Preparation cluster_vehicle Step 2: Vehicle Formulation cluster_mix Step 3: Sequential Mixing RU_powder This compound Powder Stock 20 mg/mL Stock (this compound in DMSO) RU_powder->Stock DMSO Anhydrous DMSO DMSO->Stock Mix1 Add PEG300 to Stock Stock->Mix1 1 PEG PEG300 PEG->Mix1 Tween Tween 80 Mix2 Add Tween 80 to Mixture Tween->Mix2 Saline Sterile Saline Mix3 Add Saline (Dropwise) Saline->Mix3 Mix1->Mix2 2 Mix2->Mix3 3 Final Final Injection Solution (1 mg/mL this compound) Mix3->Final 4

Caption: Workflow for preparing this compound injection vehicle.

G Start Precipitate Observed in Final Solution Check_Conc Is concentration > 1 mg/mL? Start->Check_Conc Reduce_Conc Action: Reduce final This compound concentration. Check_Conc->Reduce_Conc Yes Check_Mixing Was saline added dropwise with vortexing? Check_Conc->Check_Mixing No Success Solution is Clear Reduce_Conc->Success Improve_Mixing Action: Re-prepare, adding saline slowly with constant vortexing. Check_Mixing->Improve_Mixing No Check_Solvents Are co-solvents (PEG/Tween) at appropriate ratios? Check_Mixing->Check_Solvents Yes Improve_Mixing->Success Adjust_Vehicle Action: Increase co-solvent and/or surfactant percentage. (e.g., 10% PEG -> 15%) Check_Solvents->Adjust_Vehicle No Check_Solvents->Success Yes Adjust_Vehicle->Success

Caption: Troubleshooting flowchart for this compound solution precipitation.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor (Ion Channel) Chloride Cl⁻ Influx (Hyperpolarization) GABA_R->Chloride Inhibition Neuronal Inhibition Chloride->Inhibition GABA->GABA_R Binds & Activates This compound This compound This compound->GABA_R Blocks

Caption: Antagonistic action of this compound at the GABA-A receptor.

References

Technical Support Center: Plasma Protein Binding of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the plasma protein binding of small molecule compounds. Due to the lack of publicly available information on a specific compound designated "RU5135," this guide addresses common challenges and methodologies applicable to a wide range of small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the significance of plasma protein binding in drug development?

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), is a critical parameter in drug development.[1][2][3] It significantly influences the drug's pharmacokinetic and pharmacodynamic properties.[2][3] According to the "free drug hypothesis," only the unbound or "free" fraction of the drug is pharmacologically active, capable of diffusing across membranes to reach its target site and being cleared from the body.[1][4] High plasma protein binding can affect a drug's distribution, half-life, and potential for drug-drug interactions.[4][5]

Q2: Which plasma proteins are most important for drug binding?

The two major plasma proteins responsible for drug binding are:

  • Albumin: The most abundant plasma protein, it primarily binds acidic and neutral drugs.[1]

  • Alpha-1-acid glycoprotein (AAG): This protein is a key binding protein for many basic and neutral drugs.[1][5][6][7] Its concentration in plasma can increase in response to inflammatory conditions, which can alter drug binding.[6][7]

Q3: What are the common methods to determine plasma protein binding?

Several techniques are used to measure the extent of drug binding to plasma proteins. The most common methods include:

  • Equilibrium Dialysis: Considered the "gold standard," this method involves a semipermeable membrane separating a drug-spiked plasma solution from a buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound fraction.[1][2][3][8]

  • Ultrafiltration: A faster method where a centrifugal force is used to separate the free drug from the protein-bound drug through a size-selective membrane.[1][2][3][9]

  • Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation.[9]

  • Surface Plasmon Resonance (SPR): Provides detailed information on binding kinetics and affinity.[8]

  • High-Performance Affinity Chromatography (HPAC): Can be used to study drug interactions with specific plasma proteins.[10]

Troubleshooting Guide

This section addresses common issues encountered during plasma protein binding experiments.

Issue Potential Cause Recommended Solution
High Variability in Results Inconsistent experimental conditions (temperature, pH).[11][12]Ensure strict control of temperature (typically 37°C) and pH (typically 7.4) throughout the experiment.[1]
Inter-individual or inter-species differences in plasma.[4]Use pooled plasma from multiple donors to average out individual variations. Be cautious when extrapolating data between species.[4]
Instability of the compound in plasma.[13][14]Assess the stability of your compound in plasma under the experimental conditions. Consider adding protease inhibitors if degradation is suspected.
Low Recovery of Compound Non-specific binding of the compound to the experimental apparatus (e.g., plasticware, membranes).[4]Pre-treat the apparatus with a solution of a non-interfering protein or use low-binding materials. Perform a recovery experiment without plasma proteins to quantify non-specific binding.
Adsorption of the compound to the filter membrane in ultrafiltration.Select a membrane material with low non-specific binding for your compound. If non-specific binding is high, consider using equilibrium dialysis instead.[2]
Unexpectedly High or Low Binding Incorrect drug concentration.Verify the concentration of the stock solution and ensure accurate spiking into the plasma. Some drugs exhibit concentration-dependent binding.[15]
Presence of displacing agents in the plasma sample (e.g., high levels of endogenous substances or other drugs).[5]Use plasma from healthy, drug-free donors. Be aware of potential interactions if using plasma from specific patient populations.
Saturation of binding sites on the protein.[6][7]This is more common with proteins like AAG which have a lower concentration and fewer binding sites than albumin.[6][7] Consider testing a range of drug concentrations.

Experimental Protocols

Protocol 1: Equilibrium Dialysis

This protocol provides a general procedure for determining plasma protein binding using equilibrium dialysis.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate format)

  • Semipermeable dialysis membrane (e.g., 10,000 Da molecular weight cutoff)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Pooled human plasma

  • Test compound stock solution

  • Incubator at 37°C

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)[1]

Procedure:

  • Prepare the dialysis plate by hydrating the membranes according to the manufacturer's instructions.

  • Spike the pooled plasma with the test compound to the desired final concentration (e.g., 1-5 µM).[1]

  • Add the drug-spiked plasma to one side of the dialysis membrane (the plasma chamber).

  • Add an equal volume of PBS to the other side of the membrane (the buffer chamber).

  • Seal the plate and incubate at 37°C with gentle shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.[1]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • The percentage bound is calculated as: % Bound = (1 - fu) * 100

Protocol 2: Ultrafiltration

This protocol outlines a general procedure for determining plasma protein binding using ultrafiltration.

Materials:

  • Ultrafiltration devices (e.g., centrifugal filters with a 10,000 Da molecular weight cutoff)

  • Pooled human plasma

  • Test compound stock solution

  • Centrifuge capable of maintaining 37°C

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Spike the pooled plasma with the test compound to the desired final concentration.

  • Incubate the spiked plasma at 37°C for a predetermined time (e.g., 30 minutes).

  • Transfer an aliquot of the incubated plasma to the ultrafiltration device.

  • Centrifuge the device according to the manufacturer's instructions at 37°C.

  • Collect the ultrafiltrate, which contains the free drug.

  • Analyze the concentration of the test compound in the ultrafiltrate and in an un-filtered plasma sample (total concentration).

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)

  • The percentage bound is calculated as: % Bound = (1 - fu) * 100

Quantitative Data Summary

The following table provides an example of plasma protein binding data for three hypothetical compounds.

CompoundMethodPlasma Species% Bound (Mean ± SD)
Compound X Equilibrium DialysisHuman99.2 ± 0.3
UltrafiltrationHuman98.9 ± 0.5
Compound Y Equilibrium DialysisHuman75.6 ± 2.1
UltrafiltrationHuman78.1 ± 3.4
Compound Z Equilibrium DialysisHuman50.1 ± 4.5
UltrafiltrationHuman48.9 ± 5.2

Note: This data is for illustrative purposes only.

Visualizations

Experimental_Workflow_Equilibrium_Dialysis cluster_prep Preparation cluster_incubation Equilibrium cluster_analysis Analysis prep_plasma Spike Plasma with Test Compound load_plasma Load Plasma Chamber prep_plasma->load_plasma prep_device Hydrate Dialysis Membrane prep_device->load_plasma load_buffer Load Buffer Chamber prep_device->load_buffer incubate Incubate at 37°C (4-6 hours) load_plasma->incubate load_buffer->incubate sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber incubate->sample_buffer analyze Quantify Compound (LC-MS/MS) sample_plasma->analyze sample_buffer->analyze calculate Calculate % Bound analyze->calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cause1 Variable Temp/pH start->cause1 Yes cause2 Plasma Source Variability start->cause2 Yes cause3 Compound Instability start->cause3 Yes sol1 Standardize Protocol cause1->sol1 sol2 Use Pooled Plasma cause2->sol2 sol3 Assess Stability cause3->sol3

Caption: Troubleshooting logic for inconsistent plasma protein binding results.

References

Technical Support Center: Minimizing RU-CYTOX Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and manage the toxicity of the hypothetical compound RU-CYTOX in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of RU-CYTOX-induced toxicity?

RU-CYTOX is a potent inducer of apoptosis, primarily acting through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] This, in turn, activates a cascade of caspase enzymes, ultimately resulting in programmed cell death.[1][2]

2. What are the typical signs of RU-CYTOX toxicity in cell culture?

Common indicators of RU-CYTOX-induced toxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Increased number of floating cells in the culture medium.

  • Activation of caspases, particularly caspase-3 and caspase-9.[2]

  • Nuclear condensation and DNA fragmentation.

3. What is the recommended concentration range for using RU-CYTOX in cell-based assays?

The optimal concentration of RU-CYTOX will vary depending on the cell line and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, a broad concentration range is often used in initial cytotoxicity assays to identify a suitable range for further experiments.[3][4]

4. How can I distinguish between on-target and off-target toxic effects of RU-CYTOX?

Distinguishing between on-target and off-target effects is a critical aspect of drug development.[5] On-target effects are adverse reactions resulting from the modulation of the intended biological target, while off-target effects arise from interactions with other cellular components.[5] Strategies to differentiate between these include:

  • Target engagement assays: Confirming that RU-CYTOX is interacting with its intended target at concentrations that cause toxicity.

  • Rescue experiments: Overexpressing the target protein to see if it mitigates the toxic effects.

  • Using structurally related but inactive analogs: These compounds should not produce the on-target toxicity.

  • Phenotypic profiling: Comparing the cellular effects of RU-CYTOX with other compounds known to act on the same target.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background toxicity in control wells Contamination of cell culture with bacteria, fungi, or mycoplasma.Regularly test cell lines for contamination. Use sterile techniques and appropriate antibiotics/antimycotics.
Poor cell health prior to the experiment.Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
Issues with the culture medium or supplements.Use fresh, high-quality medium and serum. Test for endotoxin contamination.
Inconsistent results between experiments Variation in cell seeding density.Use a consistent cell seeding density for all experiments.
Differences in RU-CYTOX stock solution preparation.Prepare a large batch of RU-CYTOX stock solution, aliquot, and store at -80°C to ensure consistency.
Fluctuation in incubator conditions (temperature, CO2, humidity).Regularly calibrate and monitor incubator conditions.
No observable toxicity at expected concentrations Low cellular uptake of RU-CYTOX.Optimize assay conditions to enhance cellular uptake, such as adjusting incubation time or using a different solvent.[6][7]
Rapid degradation or metabolism of RU-CYTOX.Assess the stability of RU-CYTOX in your cell culture medium over the course of the experiment.
Cell line is resistant to RU-CYTOX-induced apoptosis.Consider using a different cell line or sensitizing the cells with other agents.

Experimental Protocols

Protocol 1: Determining the IC50 of RU-CYTOX using a Cell Viability Assay

Objective: To determine the concentration of RU-CYTOX that inhibits 50% of cell growth.

Materials:

  • Target cell line

  • Complete cell culture medium

  • RU-CYTOX stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of RU-CYTOX in complete culture medium. A common starting range is from 100 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest RU-CYTOX concentration.

  • Remove the old medium from the cells and add 100 µL of the RU-CYTOX dilutions to the respective wells.

  • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the RU-CYTOX concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases as an indicator of apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • RU-CYTOX

  • 96-well clear-bottom black plates

  • Caspase-3/7 activity assay kit (e.g., containing a luminogenic substrate)

  • Luminometer

Procedure:

  • Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.

  • Treat cells with various concentrations of RU-CYTOX (based on the previously determined IC50) and a vehicle control.

  • Incubate for the desired treatment duration.

  • Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Add the reagent to each well and mix gently.

  • Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-2 hours).

  • Measure the luminescence using a plate reader.

  • Normalize the results to the number of viable cells if necessary.

Visualizations

RU_CYTOX_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion RU_CYTOX RU-CYTOX Mito Mitochondrial Membrane RU_CYTOX->Mito Induces Stress Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Cleaves & Activates CytoC Cytochrome c Mito->CytoC Release CytoC->Apaf1 Binds

Caption: Proposed signaling pathway for RU-CYTOX-induced apoptosis.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with RU-CYTOX (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate assay->read analyze Analyze Data & Determine IC50 read->analyze end End: IC50 Determined analyze->end

Caption: Workflow for determining the IC50 of RU-CYTOX.

References

Validation & Comparative

A Comparative Guide to RU5135 and Picrotoxin as GABAa Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used gamma-aminobutyric acid type A (GABAa) receptor antagonists: the steroidal compound RU5135 and the non-competitive channel blocker picrotoxin. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Executive Summary

This compound and picrotoxin are both potent antagonists of the GABAa receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. However, they exhibit distinct mechanisms of action, binding sites, and pharmacological profiles. This compound acts as a competitive antagonist at the GABA binding site, whereas picrotoxin is a non-competitive antagonist that blocks the chloride ion channel. This fundamental difference in their interaction with the GABAa receptor complex leads to different experimental outcomes and applications.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and picrotoxin based on available experimental data. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature.

ParameterThis compoundPicrotoxinReferences
Mechanism of Action Competitive AntagonistNon-Competitive Channel Blocker[1][2]
Binding Site GABA binding site (orthosteric)Within the ion channel pore (allosteric)[1][2]
Potency (pA2) 8.31 (against muscimol in rat cuneate nucleus)Not applicable (non-competitive)[1]
Potency (IC50) Data not available~0.8 µM (α5β3γ2 receptors, in the presence of 30 µM GABA) ~2.2 µM (α5β3γ2 receptors, in the presence of 1mM GABA) ~0.6 µM (GABAρ1 receptors)[3][4]
Subunit Selectivity Limited data available. As a competitive antagonist, its affinity may vary with the subunit composition of the GABA binding site (α/β interface).Dependent on subunit composition. Sensitivity is influenced by amino acid residues within the transmembrane domains of α, β, and γ subunits. For example, the presence of specific residues in the M2 domain of different subunits can confer picrotoxin sensitivity or resistance.[5][6]
Use-Dependency NoYes, the block is more pronounced with repeated or prolonged receptor activation.[2]
Effect of GABA Concentration on Potency Decreases potency (surmountable antagonism)Affinity for the receptor is enhanced in the presence of GABA.[6]

Mechanism of Action and Signaling Pathways

The activation of GABAa receptors by GABA leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission. Both this compound and picrotoxin disrupt this process, but through different mechanisms.

GABAa_Signaling_Pathway GABA GABA GABAa_Receptor GABAa Receptor GABA->GABAa_Receptor Binds to orthosteric site This compound This compound This compound->GABAa_Receptor Competitively blocks GABA binding Picrotoxin Picrotoxin Chloride_Channel Chloride Channel Picrotoxin->Chloride_Channel Blocks pore GABAa_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

This compound, as a competitive antagonist, directly competes with GABA for binding to the orthosteric site on the GABAa receptor. By occupying this site, this compound prevents GABA from binding and activating the receptor, thus inhibiting its function.

Picrotoxin, in contrast, is a non-competitive antagonist that binds to a site within the chloride ion channel pore of the GABAa receptor.[2] This binding physically obstructs the flow of chloride ions, even when GABA is bound to its receptor and the channel is in its open conformation. The action of picrotoxin is use-dependent, meaning its blocking effect is enhanced when the channel is frequently opened by GABA.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assay for Competitive Antagonists (e.g., this compound)

This protocol is adapted from standard methods for determining the affinity of a competitive antagonist for the GABAa receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAa receptor.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]GABA or [³H]muscimol

  • Unlabeled GABA (for determining non-specific binding)

  • This compound at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in binding buffer and recentrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand (e.g., 2-5 nM [³H]GABA).

    • Add increasing concentrations of this compound to the experimental tubes.

    • For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of control tubes.

    • Add the membrane preparation to all tubes to initiate the binding reaction.

    • Incubate at 4°C for 60 minutes.

  • Termination and Counting:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Buffer Wash->Resuspend Incubate Incubate Membranes with Radioligand and Antagonist Resuspend->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Ki Count->Calculate

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Non-Competitive Antagonists (e.g., Picrotoxin)

This protocol is a standard method for characterizing the functional effects of a non-competitive antagonist on ligand-gated ion channels expressed in Xenopus oocytes.

Objective: To determine the IC50 value of picrotoxin for GABAa receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • Barth's solution

  • Recording solution (e.g., ND96)

  • GABA solutions at various concentrations

  • Picrotoxin solutions at various concentrations

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis.

    • Defolliculate the oocytes by treatment with collagenase.

    • Inject the oocytes with cRNA encoding the GABAa receptor subunits.

    • Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply a fixed concentration of GABA (typically the EC50 concentration) to elicit a baseline inward current.

    • After the baseline is stable, co-apply the same concentration of GABA with increasing concentrations of picrotoxin.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of picrotoxin.

    • Calculate the percentage of inhibition for each picrotoxin concentration relative to the control GABA response.

    • Plot the percentage of inhibition against the logarithm of the picrotoxin concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Inject Inject cRNA Harvest->Inject Incubate Incubate Inject->Incubate Clamp Voltage Clamp Oocyte Incubate->Clamp Apply_GABA Apply GABA (Baseline) Clamp->Apply_GABA Apply_Antagonist Co-apply GABA and Picrotoxin Apply_GABA->Apply_Antagonist Measure Measure Current Inhibition Apply_Antagonist->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Conclusion

The choice between this compound and picrotoxin as a GABAa receptor antagonist should be guided by the specific research question. This compound, as a competitive antagonist, is suitable for studies investigating the GABA binding site and for experiments where a surmountable antagonism is desired. Its steroidal structure may also be relevant in certain contexts. However, the lack of extensive quantitative data on its potency and subunit selectivity is a current limitation.

Picrotoxin, with its well-characterized non-competitive, channel-blocking mechanism, is a valuable tool for studying the ion channel function of the GABAa receptor. Its use-dependent nature can be exploited to probe the conformational states of the receptor. The availability of IC50 values for different subunit combinations allows for more targeted experimental design. Researchers should be mindful of its potential off-target effects on other ligand-gated ion channels.

This guide provides a foundational understanding of the key differences between this compound and picrotoxin. For in-depth studies, it is recommended to consult the primary literature and to characterize the effects of these antagonists in the specific experimental system being used.

References

RU5135: A Comparative Guide to its Validation as a Specific GABA-A Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RU5135 with other well-established GABA-A receptor antagonists, offering an objective analysis of its performance based on available experimental data. The following sections detail the potency, selectivity, and underlying validation methodologies to assist researchers in making informed decisions for their experimental designs.

Comparative Analysis of GABA-A Antagonists

The efficacy and utility of a GABA-A receptor antagonist are primarily determined by its potency in blocking the receptor's function and its selectivity for the GABA-A receptor over other potential targets. This section summarizes the key quantitative data for this compound and two widely used competitive GABA-A antagonists, bicuculline and gabazine (SR-95531).

CompoundClassPotency at GABA-A ReceptorOff-Target Activity
This compound Steroid DerivativepA2 = 8.31 (vs. muscimol)[1]Glycine Receptor Antagonist (pA2 = 7.67)[1]
Bicuculline Phthalide IsoquinolineIC50 ≈ 2 µM[2]Can block Ca2+-activated potassium channels[2]
Gabazine (SR-95531) Pyridazinyl-GABA derivativeIC50 ≈ 0.2 µM; Ki = 150 nM[3]Low affinity for glycine receptors

Note: The pA2 value for this compound indicates high potency. A pA2 of 8.31 corresponds to a concentration of approximately 4.9 nM to reduce the response of a double dose of agonist to that of a single dose. While a direct conversion to IC50 or Ki is complex and depends on experimental conditions, this value places this compound in the nanomolar range of potency, comparable to or even exceeding that of gabazine in certain contexts.

Experimental Validation Protocols

The characterization of this compound as a GABA-A antagonist relies on established experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings, such as patch-clamp.

Radioligand Binding Assay

This biochemical assay is used to determine the affinity of a compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A competing, unlabeled compound (in this case, this compound or other antagonists) is introduced at various concentrations to measure its ability to displace the radioligand.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the GABA-A receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

    • Resuspend the final pellet in the assay buffer.

  • Binding Reaction:

    • In assay tubes, combine the prepared membrane suspension, a fixed concentration of a radiolabeled GABA-A agonist (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the unlabeled antagonist (e.g., this compound, bicuculline, or gabazine).

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-radiolabeled GABA agonist (e.g., GABA).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single ion channels or across the entire cell membrane. It is a powerful tool to assess the functional effects of an antagonist on receptor activity.

Detailed Protocol:

  • Cell Preparation:

    • Use cultured neurons or acutely prepared brain slices containing neurons that express GABA-A receptors.

    • Place the preparation in a recording chamber on the stage of a microscope and perfuse with an oxygenated artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation and Sealing:

    • Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

    • Under microscopic guidance, carefully bring the micropipette into contact with the surface of a neuron.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Recording Configuration:

    • For whole-cell recordings, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

    • Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.

  • Drug Application and Data Acquisition:

    • Apply a GABA-A receptor agonist (e.g., GABA or muscimol) to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).

    • Co-apply the agonist with varying concentrations of the antagonist (this compound, bicuculline, or gabazine).

    • Record the resulting currents using specialized software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-A-mediated currents in the absence and presence of the antagonist.

    • Plot the percentage of inhibition of the agonist-induced current against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the antagonist's blockade of the GABA-A receptor-mediated current.

    • For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures involved in the validation of this compound, the following diagrams have been generated using the Graphviz DOT language.

GABAA_Antagonism cluster_synapse GABAergic Synapse GABA GABA Receptor GABA Binding Site Ion Channel GABA->Receptor:f0 Binds This compound This compound This compound->Receptor:f0 Blocks Chloride Cl- Receptor:f1->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: Mechanism of this compound as a competitive GABA-A antagonist.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_functional Functional Assay cluster_selectivity Selectivity Profiling Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis1 Determine Ki / IC50 Binding_Assay->Data_Analysis1 Validation Validation of this compound Data_Analysis1->Validation Cell_Prep Cell/Slice Preparation Patch_Clamp Patch-Clamp Recording Cell_Prep->Patch_Clamp Data_Analysis2 Determine IC50 / pA2 Patch_Clamp->Data_Analysis2 Data_Analysis2->Validation Off_Target_Screen Off-Target Screening (e.g., Glycine Receptor) Compare_Potency Compare Potency at GABA-A vs. Off-Targets Off_Target_Screen->Compare_Potency Compare_Potency->Validation

Caption: Experimental workflow for validating a novel GABA-A antagonist.

Antagonist_Comparison cluster_criteria Validation Criteria Antagonist Test Antagonist (e.g., this compound) Potency High Potency (Low Ki / IC50 / High pA2) Antagonist->Potency Evaluate Selectivity High Selectivity (Low affinity for other receptors) Antagonist->Selectivity Evaluate Mechanism Competitive Antagonism (Schild analysis slope ≈ 1) Antagonist->Mechanism Evaluate Decision Validated as a Specific Antagonist? Potency->Decision Selectivity->Decision Mechanism->Decision

Caption: Logical framework for comparing GABA-A antagonist specificity.

Conclusion

The available data indicates that this compound is a potent competitive antagonist of the GABA-A receptor. Its potency is comparable to, and in some assays may exceed, that of the widely used antagonist gabazine. However, a significant consideration for researchers is the off-target activity of this compound at the glycine receptor. While bicuculline also exhibits off-target effects, the antagonist action of this compound at another major inhibitory neurotransmitter receptor necessitates careful experimental design and data interpretation, particularly in neuronal circuits where both GABAergic and glycinergic transmission are prominent. For studies requiring highly specific antagonism of GABA-A receptors, gabazine may remain the preferred choice. However, the unique steroidal structure of this compound may offer advantages in specific research contexts, and its potent activity warrants its consideration as a valuable pharmacological tool, provided its selectivity profile is taken into account.

References

Unmasking the Promiscuity of a Potent Androgen: A Comparative Analysis of Methyltrienolone (R1881) Cross-Reactivity with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of a synthetic androgen is paramount. While highly potent and selective androgens are sought after for therapeutic applications, off-target binding to other steroid hormone receptors can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity of the potent synthetic androgen, Methyltrienolone (R1881), with key steroid hormone receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Methyltrienolone, also known as R1881, is a synthetic, non-aromatizable androgen that has been extensively used as a high-affinity radioligand in androgen receptor (AR) research. Its potent and stable binding has made it an invaluable tool for characterizing the AR. However, studies have revealed that R1881 is not entirely selective and exhibits significant cross-reactivity with other members of the steroid receptor superfamily.

Comparative Binding Affinity of Methyltrienolone (R1881)

To quantify the cross-reactivity of R1881, competitive binding assays are typically employed. These assays measure the ability of unlabeled R1881 to displace a radiolabeled ligand from the androgen receptor and other steroid receptors. The results are often expressed as the relative binding affinity (RBA), which compares the affinity of R1881 to that of the natural ligand for each receptor.

ReceptorReference LigandRelative Binding Affinity (RBA) of R1881 (%)
Androgen Receptor (AR)Dihydrotestosterone (DHT)~100-200%
Progesterone Receptor (PR)ProgesteroneHigh
Glucocorticoid Receptor (GR)DexamethasoneModerate
Mineralocorticoid Receptor (MR)AldosteroneHigh

Note: The exact RBA values can vary depending on the experimental conditions, tissue source, and specific radioligand used.

The data clearly indicates that R1881 binds with high affinity not only to the androgen receptor but also to the progesterone and mineralocorticoid receptors. In fact, its affinity for the mineralocorticoid receptor has been shown to be similar to that of the endogenous ligand, aldosterone. While its affinity for the glucocorticoid receptor is moderate, it is still significant enough to warrant consideration in experimental design and interpretation of results.

Experimental Protocols

The determination of relative binding affinities typically involves the following key steps:

1. Preparation of Cytosol or Purified Receptors:

  • Tissue or cells expressing the receptor of interest are homogenized in a suitable buffer.

  • The homogenate is then centrifuged at high speed to obtain the cytosolic fraction, which contains the soluble receptors.

  • Alternatively, purified receptors expressed in a recombinant system can be used.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]DHT for AR, [³H]progesterone for PR) is incubated with the receptor preparation.

  • Increasing concentrations of the unlabeled competitor ligand (in this case, R1881) are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Unbound Ligand:

  • Techniques such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or size-exclusion chromatography are used to separate the receptor-bound radioligand from the free radioligand.

4. Quantification of Binding:

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The data is then plotted as the percentage of specific binding versus the concentration of the competitor ligand.

5. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • The relative binding affinity (RBA) is then calculated using the following formula: RBA = (IC50 of reference ligand / IC50 of test compound) x 100

Signaling Pathway Implications

The cross-reactivity of R1881 has important implications for the signaling pathways it can activate. Binding to each of the steroid receptors initiates a cascade of events leading to the regulation of specific target genes.

G cluster_ligand Ligand cluster_receptors Steroid Receptors cluster_effects Biological Effects R1881 Methyltrienolone (R1881) AR Androgen Receptor (AR) R1881->AR High Affinity PR Progesterone Receptor (PR) R1881->PR High Affinity GR Glucocorticoid Receptor (GR) R1881->GR Moderate Affinity MR Mineralocorticoid Receptor (MR) R1881->MR High Affinity Androgenic Androgenic Effects (e.g., muscle growth) AR->Androgenic Progestogenic Progestogenic Effects PR->Progestogenic Glucocorticoid_like Glucocorticoid-like Effects GR->Glucocorticoid_like Mineralocorticoid_like Mineralocorticoid-like Effects MR->Mineralocorticoid_like

Caption: Binding of Methyltrienolone (R1881) to multiple steroid receptors.

Conclusion

While Methyltrienolone (R1881) is a powerful tool for studying the androgen receptor due to its high affinity, researchers must be cognizant of its significant cross-reactivity with the progesterone, glucocorticoid, and mineralocorticoid receptors. This lack of specificity necessitates careful experimental design and data interpretation. When using R1881, it is crucial to consider its potential to elicit responses through these other steroid hormone receptors. For studies requiring high selectivity, the use of more recently developed, highly specific androgen receptor agonists or antagonists may be more appropriate. This comparative guide underscores the importance of thoroughly characterizing the binding profile of any synthetic ligand to ensure accurate and reliable experimental outcomes.

A Comparative Review of RU5135 (Metribolone) for Androgen Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of RU5135, also known as Metribolone or R1881, a potent synthetic androgen. Its primary utility is as a reference ligand in scientific research, particularly in studies involving the androgen receptor (AR). This document compares its binding characteristics to other significant androgens and outlines the experimental protocols used for its characterization.

Introduction to this compound (Metribolone)

This compound (Metribolone, R1881) is a synthetic, orally active anabolic-androgenic steroid and a 17α-alkylated derivative of nandrolone.[1] While never marketed for medical use due to findings of severe hepatotoxicity, it has become a standard tool in research.[1] Its high potency and strong affinity for the androgen receptor (AR) make it an ideal radiolabeled ligand for quantifying AR expression and for competitive binding assays to determine the affinity of other compounds.[1][2]

Metribolone is a potent agonist of the androgen receptor, but it also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), a factor that must be considered in experimental design.[1] Furthermore, it has been identified as a potent antagonist of the mineralocorticoid receptor (MR).[3][4]

Mechanism of Action: Androgen Receptor Agonism

As an androgen receptor agonist, this compound mimics the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). Upon binding to the AR in the cytoplasm, the ligand-receptor complex undergoes a conformational change. This complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding event recruits co-regulatory proteins to initiate the transcription of androgen-dependent genes, leading to a physiological response.

Caption: Agonist binding to the Androgen Receptor and subsequent gene transcription.

Comparative Binding Affinity

The utility of this compound as a research tool stems from its high and stable binding to the androgen receptor. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is often used for comparison.

Table 1: Comparative Binding Affinities for Steroid Receptors

Compound Receptor Dissociation Constant (Kd) [nM] Source Tissue / Cell Line
This compound (Metribolone) Androgen Receptor 0.3 Rat Prostate Cytosol[5]
This compound (Metribolone) Androgen Receptor 0.5 DDT1MF-2 Muscle Cells[6]
This compound (Metribolone) Androgen Receptor 2.3 Human Prostate Tissue[7][8]
This compound (Metribolone) Progesterone Receptor 1.1 Rabbit Uterus[7][8]
This compound (Metribolone) Progesterone Receptor 1.35 Human Breast Cancer[2]
Dihydrotestosterone (DHT) Androgen Receptor 0.3 Rat Prostate Cytosol[5]

| Mibolerone | Androgen Receptor | 1.5 | Human Prostate Tissue[7][8] |

Note: Kd values can vary based on experimental conditions, tissue source, and assay methodology.

Table 2: Relative Binding Affinity (RBA) Compared to Tetrahydrogestrinone (THG)

Compound Relative Potency (%) to Displace [3H]R1881
Tetrahydrogestrinone (THG) 100%
This compound (Metribolone) 72%
Dihydrotestosterone (DHT) 58%

| Testosterone | 7% |

Data from a competitive displacement assay using human AR.[9]

Experimental Protocols

The most common application of this compound is in competitive binding assays to determine the affinity of other compounds for the androgen receptor.

Key Experiment: Androgen Receptor Competitive Binding Assay

This protocol provides a generalized methodology based on established procedures for using radiolabeled this compound ([³H]-R1881) with rat prostate cytosol.[1][10][11]

I. Materials and Reagents:

  • Source of Receptor: Ventral prostate tissue from castrated Sprague Dawley rats.[1][11]

  • Radioligand: [³H]-R1881 (Metribolone)

  • Unlabeled Competitor: Radioinert R1881 (for non-specific binding) and test compounds.

  • Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).

  • Separation: Dextran-coated charcoal (DCC) or Hydroxyapatite (HAP) slurry.

  • Scintillation Cocktail: For quantifying radioactivity.

II. Protocol Outline:

  • Receptor Preparation:

    • Ventral prostates are excised from rats 24 hours post-castration.[1]

    • Tissue is homogenized in ice-cold TEDG buffer.

    • The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the soluble AR protein.

  • Competitive Binding Incubation:

    • A constant, saturating concentration of [³H]-R1881 (e.g., 1 nM) is added to assay tubes.[10][11]

    • Serial dilutions of the unlabeled test compound are added to compete for binding sites.

    • Control tubes are prepared:

      • Total Binding: Contains only [³H]-R1881 and cytosol.

      • Non-specific Binding: Contains [³H]-R1881, cytosol, and a 100-fold molar excess of unlabeled R1881 to saturate all specific binding sites.[2]

    • The prepared cytosol is added to all tubes.

    • The mixture is incubated for 16-20 hours at 4°C to reach equilibrium.[10]

  • Separation of Bound and Free Ligand:

    • An ice-cold dextran-coated charcoal suspension is added to each tube.

    • The charcoal binds the free, unbound [³H]-R1881.

    • Tubes are centrifuged, and the supernatant containing the [³H]-R1881 bound to the receptor is transferred to scintillation vials.

  • Quantification and Analysis:

    • A scintillation cocktail is added, and the radioactivity (in Disintegrations Per Minute, DPM) is measured using a scintillation counter.

    • Specific Binding is calculated: Total Binding (DPM) - Non-specific Binding (DPM).

    • The data is used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined from the curve.

    • The dissociation constant (Kd) and the number of binding sites (Bmax) can be further analyzed using a Scatchard plot, which graphs the ratio of bound/free radioligand against the concentration of bound radioligand.[12][13]

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (4°C) cluster_separation Separation cluster_analysis Analysis p1 Prepare Cytosol (Source of AR) i1 Combine Cytosol, [3H]-R1881, and Test Compound p1->i1 p2 Prepare [3H]-R1881 (Radioligand) p2->i1 p3 Prepare Test Compounds (Serial Dilutions) p3->i1 s1 Add Dextran-Coated Charcoal (DCC) i1->s1 16-20 hrs s2 Centrifuge to Pellet DCC with Free Ligand s1->s2 s3 Collect Supernatant (Contains AR-Bound Ligand) s2->s3 a1 Measure Radioactivity (Scintillation Counting) s3->a1 a2 Calculate Specific Binding a1->a2 a3 Plot Competition Curve (Determine IC50) a2->a3

Caption: Workflow for a radioligand competitive binding assay.

References

Confirming the In Vitro Mechanism of Action of Glucocorticoid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the in vitro mechanism of action of glucocorticoid receptor (GR) antagonists. Due to the lack of specific information for a compound designated "RU5135," this guide will focus on the well-characterized non-selective GR antagonist, RU486 (Mifepristone) , and a selective GR modulator, CORT 113176 , as illustrative examples. The methodologies and principles described herein are broadly applicable to the in vitro characterization of novel GR antagonists.

Introduction to Glucocorticoid Receptor Antagonism

Glucocorticoid receptors are ligand-activated transcription factors that play a crucial role in a wide array of physiological processes, including metabolism, inflammation, and stress response.[1] Antagonists of the GR are compounds that bind to the receptor but fail to elicit the conformational changes necessary for its activation.[2] This blockage of GR signaling holds therapeutic potential for a variety of conditions, including Cushing's syndrome, psychotic depression, and certain cancers.[3][4]

The mechanism of action of a GR antagonist is typically confirmed through a series of in vitro assays designed to assess its binding affinity, its ability to inhibit agonist-induced transcriptional activity, and its effect on GR nuclear translocation.

Comparative Analysis: RU486 vs. CORT 113176

This guide compares two distinct types of GR modulators:

  • RU486 (Mifepristone): A steroidal, non-selective antagonist with high affinity for both the glucocorticoid and progesterone receptors.[5][6][7] Its dual activity can lead to a broader range of physiological effects.

  • CORT 113176: A non-steroidal, selective GR modulator that exhibits high-affinity binding to the GR with minimal cross-reactivity to other steroid receptors, such as the mineralocorticoid, androgen, or estrogen receptors.[8] This selectivity can offer a more targeted therapeutic approach with potentially fewer side effects.[1]

Key In Vitro Assays for Mechanism of Action Confirmation

A comprehensive in vitro evaluation of a putative GR antagonist involves a battery of assays to elucidate its specific mechanism of action.

Receptor Binding Assays

These assays are fundamental in determining the affinity and selectivity of a compound for the GR.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cytosolic GR: Prepare a cytosolic extract containing the GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or from tissues known to express high levels of the receptor.

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone) with the cytosolic GR preparation in the presence of increasing concentrations of the test compound (e.g., this compound, RU486, or CORT 113176).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities (Ki) for the Glucocorticoid Receptor

CompoundKi (nM) for GRReceptor Selectivity
Dexamethasone (Agonist)~5High for GR
RU486 (Mifepristone)<1Non-selective (also binds to Progesterone Receptor)
CORT 113176<1Selective for GR

Note: The Ki values are approximate and can vary depending on the experimental conditions.

Transcriptional Reporter Assays

These functional assays assess the ability of a compound to inhibit the transcriptional activity of the GR in response to an agonist.

Experimental Protocol: MMTV-Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and transiently transfect the cells with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a GR-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.

  • Compound Treatment: Treat the transfected cells with a known GR agonist (e.g., dexamethasone) in the presence and absence of increasing concentrations of the test antagonist.

  • Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The ability of the antagonist to inhibit agonist-induced luciferase expression is quantified, and the IC50 value is determined.

Table 2: Functional Antagonism in MMTV-Luciferase Reporter Assay

CompoundIC50 (nM) for Inhibition of Dexamethasone-induced Transcription
RU486 (Mifepristone)~1-10
CORT 113176~1-10
GR Nuclear Translocation Assays

Upon binding to an agonist, the GR translocates from the cytoplasm to the nucleus to regulate gene expression.[9] Antagonists can interfere with this process.

Experimental Protocol: Immunofluorescence Microscopy

  • Cell Culture and Treatment: Grow cells expressing GR (e.g., A549 cells) on glass coverslips. Treat the cells with a GR agonist (dexamethasone), the test antagonist, or a combination of both.

  • Immunofluorescence Staining: Fix the cells, permeabilize them, and then incubate with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Microscopy and Image Analysis: Visualize the subcellular localization of the GR using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation.

Table 3: Effect on Dexamethasone-Induced GR Nuclear Translocation

CompoundEffect on GR Nuclear Translocation
Dexamethasone (Agonist)Induces robust nuclear translocation
RU486 (Mifepristone)Can induce partial nuclear translocation, but the receptor complex is transcriptionally inactive
CORT 113176Blocks dexamethasone-induced nuclear translocation

Signaling Pathways and Experimental Workflows

GR_Signaling_Pathway GR GR GR_Agonist GR_Agonist GR->GR_Agonist Translocates (Agonist-bound)

Experimental_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Cellular Localization Binding_Assay Competitive Radioligand Binding Assay Binding_Data Determine Ki Binding_Assay->Binding_Data Reporter_Assay MMTV-Luciferase Reporter Assay Reporter_Data Determine IC50 Reporter_Assay->Reporter_Data Translocation_Assay Immunofluorescence Microscopy Translocation_Data Assess Nuclear Translocation Translocation_Assay->Translocation_Data

Conclusion

The in vitro characterization of a potential glucocorticoid receptor antagonist requires a multi-faceted approach. By employing a combination of receptor binding assays, functional reporter assays, and cellular localization studies, researchers can definitively confirm the mechanism of action of novel compounds. The comparison between a non-selective antagonist like RU486 and a selective modulator such as CORT 113176 highlights the importance of assessing not only potency but also receptor selectivity, which can have significant implications for the therapeutic profile of a drug candidate. The protocols and data presented in this guide provide a robust framework for the preclinical evaluation of new GR antagonists.

References

A Comparative Analysis of RU5135 and Pentylenetetrazole: GABAA Receptor Antagonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and neuroscience, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparative analysis of two notable GABAA receptor antagonists: the steroidal compound RU5135 and the convulsant agent pentylenetetrazole (PTZ). While both are known to modulate the principal inhibitory neurotransmitter system in the central nervous system, their mechanisms of action, potencies, and experimental applications differ significantly. This comparison synthesizes available experimental data to offer a clear, objective overview for scientific and research applications.

At a Glance: Key Pharmacological Distinctions

FeatureThis compoundPentylenetetrazole (PTZ)
Primary Target GABAA ReceptorGABAA Receptor
Mechanism of Action Competitive AntagonistNon-competitive Antagonist
Binding Site GABA binding sitePicrotoxin or a closely related site
Additional Targets Glycine Receptor (Antagonist)Potential effects on K+ and Ca2+ channels
Primary Use in Research Probing GABAA and glycine receptor functionInduction of seizures in animal models of epilepsy

Quantitative Analysis: Receptor Interaction and Potency

The following tables summarize the available quantitative data for this compound and pentylenetetrazole, providing a basis for comparing their potency at the GABAA receptor.

Table 1: this compound Quantitative Data

ParameterValueReceptor/SystemReference
pA2 8.31GABAA Receptor (rat cuneate nucleus)[1]
Estimated Ki ~5 nMGABAA ReceptorCalculated from pA2
pA2 7.67Glycine Receptor (rat optic nerve)[1]

Note: The Ki value for this compound is an estimation derived from the pA2 value using the formula Ki = 10^-pA2, which is applicable for competitive antagonists.

Table 2: Pentylenetetrazole (PTZ) Quantitative Data

ParameterValueReceptor/SystemReference
IC50 0.62 ± 0.13 mMRat α1β2γ2 GABAA Receptors[2]
IC50 Range 0.6 - 2.2 mMVarious GABAA Receptor Subunit Configurations[2]
Functional Kd 0.418 mMRat α1β2γ2 GABAA Receptors[2]

Mechanism of Action: A Tale of Two Antagonists

While both this compound and PTZ lead to a disinhibition of neuronal activity by acting on the GABAA receptor, their molecular mechanisms are fundamentally different.

This compound: A Competitive Antagonist

This compound acts as a competitive antagonist at the GABAA receptor[1]. This means it directly competes with the endogenous ligand, GABA, for binding to the same recognition site on the receptor protein. By occupying this site, this compound prevents GABA from binding and subsequently opening the chloride ion channel, thereby inhibiting the normal hyperpolarizing effect of GABA. Evidence for this competitive mechanism comes from Schild analysis, a pharmacological method used to characterize antagonist-agonist interactions[1]. Furthermore, this compound also demonstrates antagonist activity at the glycine receptor, another important inhibitory neurotransmitter receptor in the central nervous system[1][3].

Pentylenetetrazole (PTZ): A Non-competitive Antagonist

In contrast, pentylenetetrazole is considered a non-competitive antagonist of the GABAA receptor[4]. It is believed to act at a site distinct from the GABA binding site, likely at or near the picrotoxin binding site within the chloride ion channel pore[2]. By binding to this allosteric site, PTZ induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its recognition site. This non-competitive mechanism means that increasing the concentration of GABA cannot fully overcome the inhibitory effect of PTZ. Some studies, however, have reported a competitive-like inhibition pattern with respect to GABA, suggesting a complex interaction with the receptor[2]. In addition to its primary action on the GABAA receptor, some evidence suggests that PTZ may also exert effects on other ion channels, including potassium and calcium channels.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABAA_Antagonism cluster_this compound This compound: Competitive Antagonism cluster_PTZ Pentylenetetrazole (PTZ): Non-competitive Antagonism GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds to This compound This compound This compound->GABA_Site Competes for binding with GABA Channel_Closed_RU Chloride Channel (Closed) GABA_Site->Channel_Closed_RU Prevents GABA-mediated channel opening GABA_PTZ GABA GABA_Site_PTZ GABA Binding Site GABA_PTZ->GABA_Site_PTZ Binds to PTZ PTZ Picrotoxin_Site Picrotoxin Site (Allosteric) PTZ->Picrotoxin_Site Binds to Channel_Closed_PTZ Chloride Channel (Closed) Picrotoxin_Site->Channel_Closed_PTZ Allosterically inhibits channel opening

Caption: Mechanisms of GABAA receptor antagonism by this compound and PTZ.

Experimental_Workflow cluster_Seizure_Induction Seizure Induction Workflow cluster_PTZ_Protocol PTZ-Induced Seizure Protocol cluster_RU5135_Protocol This compound-Induced Seizure Protocol Animal_Prep Animal Preparation (Rodent) Drug_Admin Drug Administration Animal_Prep->Drug_Admin Observation Behavioral Observation (e.g., Racine Scale) Drug_Admin->Observation EEG Electroencephalogram (EEG) Recording (Optional) Drug_Admin->EEG PTZ_Dose PTZ Administration (e.g., 35-85 mg/kg, i.p.) Drug_Admin->PTZ_Dose PTZ RU5135_Dose This compound Systemic Administration (Cumulative Dosing) Drug_Admin->RU5135_Dose This compound Data_Analysis Data Analysis Observation->Data_Analysis EEG->Data_Analysis Acute_vs_Kindling Acute Seizure vs. Kindling PTZ_Dose->Acute_vs_Kindling Acute Single high dose Acute_vs_Kindling->Acute Acute Kindling Repeated sub-convulsive doses Acute_vs_Kindling->Kindling Kindling BBB_Compromise Note: Epileptogenicity enhanced with compromised Blood-Brain Barrier RU5135_Dose->BBB_Compromise

Caption: Generalized experimental workflow for seizure induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for experiments involving this compound and pentylenetetrazole.

This compound: Induction of Epileptic Spiking

While a standardized protocol for inducing seizures with this compound for screening purposes is not as well-established as for PTZ, a study by Myslobodsky et al. provides insights into its epileptogenic potential upon systemic administration.

  • Objective: To investigate the epileptogenic effects of systemically administered this compound.

  • Animal Model: Rats and rabbits.

  • Drug Administration: Cumulative doses of this compound were administered systemically. The exact dosages and administration schedule would be determined by the specific experimental design, aiming to achieve a threshold for epileptic spiking.

  • Procedure:

    • Surgical implantation of epicortical electrodes for EEG recording is performed. It is crucial to note that the study found that cortical damage related to electrode implantation, which compromises the blood-brain barrier, significantly lowers the threshold for this compound-induced epileptic spiking[3][5].

    • Following a recovery period, cumulative doses of this compound are administered.

    • EEG is continuously monitored for the appearance of epileptic discharges.

  • Key Observation: The study reported that lasting, quasi-periodic seizure discharges were observed, often originating from the site of cortical damage[3][5]. The threshold for these discharges was inversely related to the extent of the blood-brain barrier breach.

Pentylenetetrazole: Acute Seizure Induction and Kindling Models

PTZ is a widely used chemical convulsant to model epilepsy in rodents. Both acute seizure and chronic kindling protocols are well-documented.

  • Objective: To induce acute seizures or a kindled state to screen for anticonvulsant drugs or study the mechanisms of epileptogenesis.

  • Animal Model: Mice or rats are commonly used.

  • Drug Administration:

    • Acute Seizures: A single intraperitoneal (i.p.) injection of PTZ at a dose range of 35-85 mg/kg is typically used. The specific dose will depend on the rodent strain and the desired seizure severity.

    • Kindling: Repeated i.p. injections of a sub-convulsive dose of PTZ (e.g., 30-40 mg/kg) are administered every other day for several weeks.

  • Procedure:

    • Animals are habituated to the observation chamber.

    • PTZ is administered via the chosen route (typically i.p.).

    • Immediately following injection, animals are observed for behavioral signs of seizures, which are often scored using a standardized scale such as the Racine scale.

    • For kindling studies, the seizure score is recorded after each PTZ injection to monitor the progressive increase in seizure severity.

    • EEG can be recorded simultaneously to correlate behavioral seizures with electrographic activity.

Conclusion

This compound and pentylenetetrazole, while both acting as antagonists at the GABAA receptor, present distinct pharmacological profiles that make them suitable for different research applications. This compound, as a competitive antagonist with additional activity at the glycine receptor, is a valuable tool for dissecting the specific roles of these inhibitory systems in neuronal function. Its epileptogenic properties, particularly in the context of a compromised blood-brain barrier, also provide a unique model for studying seizure initiation.

Pentylenetetrazole, on the other hand, remains the workhorse for inducing seizures in preclinical epilepsy research due to its robust, reliable, and well-characterized effects as a non-competitive GABAA receptor antagonist. The extensive availability of established protocols for both acute seizures and kindling makes it an invaluable tool for screening potential anticonvulsant therapies.

The choice between this compound and pentylenetetrazole will ultimately depend on the specific research question. For studies requiring a competitive antagonist to probe the GABA binding site or to investigate the interplay between GABAergic and glycinergic inhibition, this compound is a compelling option. For researchers needing a reliable and reproducible model of generalized seizures to test therapeutic interventions, pentylenetetrazole remains the gold standard. A thorough understanding of their distinct mechanisms of action and experimental considerations, as outlined in this guide, is essential for the design and interpretation of rigorous neuropharmacological studies.

References

Safety Operating Guide

RU5135 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "RU5135" refers to a K&N Universal Clamp-On Air Filter, a consumer automotive product, and not a chemical compound used in laboratory research.[1][2] The associated safety data sheets found relate to filter oil and cleaner, not a specific chemical substance designated this compound.[3][4][5][6][7]

Therefore, the requested information on proper disposal procedures for a laboratory chemical, including quantitative data, experimental protocols, and signaling pathway diagrams, is not applicable to this product. The disposal of the air filter itself would fall under general waste management guidelines for automotive parts.[8][9]

Should you have a different designation for the chemical compound of interest, please provide the correct identifier to proceed with your request for safety and disposal information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU5135
Reactant of Route 2
RU5135

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.